SF2312
Descripción
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Propiedades
Fórmula molecular |
C4H8NO6P |
|---|---|
Peso molecular |
197.08 g/mol |
Nombre IUPAC |
[(3S,5S)-1,5-dihydroxy-2-oxopyrrolidin-3-yl]phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11)/t2-,3-/m0/s1 |
Clave InChI |
CGWBGDOPBYWJKZ-HRFVKAFMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to Enolase Inhibition by SF2312
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of enolase inhibition by SF2312, a potent natural phosphonate (B1237965) antibiotic.[1][2] this compound has emerged as a significant tool compound for studying glycolysis and a potential therapeutic agent, particularly in the context of cancers with specific metabolic vulnerabilities.[3][4][5] This document provides a comprehensive overview of its inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.
Executive Summary
This compound is a highly potent, low nanomolar inhibitor of the glycolytic enzyme enolase.[3][4] It acts as a transition state analogue, exhibiting a mixed competitive and non-competitive inhibition kinetic profile.[1] Structural studies have revealed that the (3S,5S)-enantiomer of this compound is the active form, binding with high affinity to the active site of enolase 2 (ENO2).[6][7][8] Inhibition of enolase by this compound leads to the accumulation of the upstream metabolite 3-phosphoglycerate (B1209933) (3-PGA) and depletion of the downstream product phosphoenolpyruvate (B93156) (PEP), thereby disrupting glycolysis and cellular energy metabolism.[1] This targeted action has shown selective toxicity towards cancer cells that are heavily reliant on glycolysis, particularly those with deletions in the ENO1 gene.[1][2][9]
Quantitative Inhibition Data
The inhibitory potency of this compound against various enolase isoforms and in different cellular contexts has been extensively quantified. The following tables summarize the key inhibition constants (IC50) and other relevant quantitative data.
| Enzyme/Cell Line | Inhibitor | IC50 (nM) | Notes | Reference |
| Human Recombinant ENO1 | This compound | 37.9 | In vitro enzyme assay | [2] |
| Human Recombinant ENO2 | This compound | 42.5 | In vitro enzyme assay | [2] |
| D423 cell line lysate (overexpressing ENO1) | This compound | ~10-50 | Depending on the source | [1] |
| D423 cell line lysate (overexpressing ENO2) | This compound | ~10-50 | Depending on the source | [1] |
| D423 ENO1-deleted glioma cells | This compound | Low µM range | Cell proliferation assay (2 weeks) | [1][2] |
| D423 ENO1-rescued glioma cells | This compound | > 200 µM | Cell proliferation assay (2 weeks) | [1][2] |
| E. coli cell lysate | Racemic this compound | Equiponent to Methylthis compound | In vitro enzyme assay | [6] |
| E. coli cell lysate | Racemic Methylthis compound | Equiponent to this compound | In vitro enzyme assay | [6] |
| Isolated Enzyme Assay | (3S)-Methylthis compound | Up to 2000-fold more potent than (3R) | [6] | |
| Isolated Enzyme Assay | (3R)-Methylthis compound | Up to 2000-fold less potent than (3S) | [6] | |
| Trypanosoma brucei enolase (TbENO) | deoxy-SF2312 | 600 ± 230 | In vitro enzyme assay | [10] |
| Trypanosoma brucei enolase (TbENO) | HEX | 2100 ± 1100 | In vitro enzyme assay | [10] |
Mechanism of Action: A Molecular Perspective
This compound functions as a transition state analogue, mimicking the high-energy intermediate formed during the conversion of 2-PGA to PEP by enolase.[7][11] This mimicry allows it to bind with high affinity to the enzyme's active site, effectively blocking substrate access and catalysis.
Binding Interactions and Stereospecificity
X-ray co-crystal structures of human ENO2 in complex with this compound have elucidated the precise molecular interactions responsible for its potent inhibition.[6] These studies have unequivocally demonstrated that only the (3S,5S)-enantiomer of this compound occupies the active site.[6][7][8] The key interactions involve:
-
Phosphonate Moiety: The phosphonate group of this compound chelates the essential magnesium ions in the active site, mimicking the binding of the phosphate (B84403) group of the natural substrate, 2-PGA.
-
Hydroxamate Group: The hydroxamate functionality is crucial for tight binding and is believed to interact with key amino acid residues in the active site.[11]
-
Pyrrolidinone Ring: The cyclic structure of this compound pre-organizes the key binding motifs into a conformation that is highly complementary to the enolase active site, a feature that was predicted to increase binding affinity compared to the linear inhibitor phosphonoacetohydroxamate (PhAH).[1][3][4][5]
The following diagram illustrates the proposed binding of this compound within the enolase active site.
Kinetic Profile
This compound exhibits a mixed competitive and non-competitive inhibition pattern against enolase.[1] This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The competitive component arises from its direct binding to the active site, occluding the substrate. The non-competitive aspect may be due to binding to a site that affects the catalytic efficiency of the enzyme without directly preventing substrate binding.
Impact on Glycolysis and Cellular Metabolism
The inhibition of enolase by this compound has a direct and measurable impact on the glycolytic pathway. By blocking the conversion of 2-PGA to PEP, this compound treatment leads to a significant increase in the intracellular ratio of 3-PGA to PEP.[1] This metabolic bottleneck disrupts the downstream production of pyruvate (B1213749) and ATP, forcing cells that are highly dependent on glycolysis to undergo metabolic crisis and, ultimately, apoptosis.[1]
The following diagram illustrates the position of enolase in the glycolytic pathway and the effect of this compound inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing the inhibition of enolase by this compound.
In Vitro Enolase Inhibition Assay (NADH-Linked Assay)
This indirect assay measures enolase activity by coupling the production of PEP to the consumption of NADH, which can be monitored by a decrease in fluorescence.
Principle: Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP and ADP to pyruvate and ATP. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH consumption is proportional to the enolase activity.
Materials:
-
Purified recombinant human ENO1 or ENO2, or cell lysates containing enolase.
-
This compound (or other inhibitors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂).
-
2-Phosphoglycerate (2-PGA) substrate.
-
Adenosine diphosphate (B83284) (ADP).
-
NADH.
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).
Procedure:
-
Prepare a master mix containing assay buffer, ADP, NADH, PK, and LDH.
-
Add the enolase source (purified enzyme or cell lysate) to the wells of the microplate.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 2-PGA substrate.
-
Immediately begin monitoring the decrease in NADH fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence decrease) for each inhibitor concentration.
-
Normalize the velocities to a vehicle control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Direct PEP Detection Assay
This assay directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.
Principle: PEP has a distinct absorbance maximum at 240 nm, whereas the substrate 2-PGA does not. The rate of increase in absorbance at 240 nm is directly proportional to enolase activity.
Materials:
-
Purified recombinant human ENO1 or ENO2.
-
This compound.
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂).
-
2-PGA substrate.
-
UV-transparent 96-well plate or cuvettes.
-
UV-Vis spectrophotometer.
Procedure:
-
Add the assay buffer and purified enolase to the wells or cuvettes.
-
Add varying concentrations of this compound and incubate.
-
Initiate the reaction by adding 2-PGA.
-
Immediately monitor the increase in absorbance at 240 nm over time.
-
Calculate the initial reaction velocity (rate of absorbance increase).
-
Determine the IC50 value as described for the NADH-linked assay.
Cell-Based Proliferation and Apoptosis Assays
These assays assess the cytotoxic and cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., D423 ENO1-deleted and ENO1-rescued).
-
Cell culture medium and supplements.
-
This compound.
-
Reagents for quantifying cell number (e.g., Hoechst 33342 for DNA staining, Crystal Violet).
-
Reagents for detecting apoptosis (e.g., YO-PRO-1, Annexin V/Propidium Iodide).
-
Multi-well cell culture plates.
-
Plate reader or fluorescence microscope.
Procedure (Proliferation):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for an extended period (e.g., 72 hours to 2 weeks), replacing the medium with fresh inhibitor as needed.
-
At the end of the treatment period, stain the cells with a dye that quantifies cell number (e.g., Hoechst 33342).
-
Measure the fluorescence or absorbance to determine the relative number of viable cells.
-
Plot the cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Procedure (Apoptosis):
-
Treat cells with this compound as described for the proliferation assay.
-
At various time points, stain the cells with an apoptosis-detecting reagent (e.g., YO-PRO-1, which enters apoptotic cells).
-
Quantify the number of apoptotic cells using fluorescence microscopy or flow cytometry.
Conclusion
This compound is a powerful and specific inhibitor of enolase, acting as a transition state analogue that binds tightly to the enzyme's active site. Its mechanism of action is well-characterized, involving stereospecific binding and the disruption of glycolysis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of enolase inhibition. The continued investigation of this compound and its analogues holds promise for the development of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Origin and In-depth Analysis of the Natural Product SF2312
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SF2312 is a potent, naturally occurring phosphonate (B1237965) antibiotic that has garnered significant interest for its unique mode of action as a powerful inhibitor of the glycolytic enzyme enolase. This technical guide provides a comprehensive overview of the origin, discovery, and biological activity of this compound. It details the producing organism, the mechanism of action, and key quantitative data. Furthermore, this guide outlines detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound, and includes visualizations of its metabolic context and experimental workflows to support further research and development.
Introduction
The natural product this compound, chemically known as (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, is a phosphonate antibiotic originally discovered during a screening program for antimicrobial agents with activity under anaerobic conditions.[1][2] It is produced by the actinomycete Micromonospora species.[1][3] Initially, its mechanism of action was unknown, but subsequent research has revealed that this compound is a highly potent inhibitor of enolase, a critical enzyme in the glycolysis pathway.[1][2][4] This discovery has positioned this compound as a valuable tool for studying glycolysis and as a potential therapeutic agent, particularly in oncology, due to the reliance of many cancer cells on this metabolic pathway.[1][5]
Origin and Discovery
This compound was first identified in a screen for natural substances exhibiting antibiotic activity specifically under anaerobic conditions.[1] The producing organism was identified as a strain of Micromonospora.[1][3] The rationale for screening under anaerobic conditions was to identify compounds that might target metabolic pathways essential for survival in low-oxygen environments, such as glycolysis.[1][4] The observation that this compound's activity was potentiated in the absence of oxygen provided a crucial clue to its eventual identification as a glycolysis inhibitor.[6][7]
Mechanism of Action: Enolase Inhibition
The primary molecular target of this compound is enolase, a metalloenzyme that catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][5] this compound acts as a transition state analog inhibitor, binding tightly to the active site of enolase.[5] X-ray crystallography studies have shown that the (3S,5S)-enantiomer of this compound is the active form that binds to the enzyme's active site.[5][8] By inhibiting enolase, this compound effectively blocks the glycolytic pathway, leading to ATP depletion and cell death, particularly in cells heavily reliant on glycolysis for energy production.[1]
Quantitative Data
The biological activity of this compound has been quantified in various studies. A summary of its inhibitory potency against human enolase isoforms and its antibacterial activity is presented below.
Table 1: Inhibitory Activity of this compound against Human Enolase Isoforms
| Enolase Isoform | IC50 (nM) | Reference |
| Human Recombinant ENO1 | 37.9 | [3] |
| Human Recombinant ENO2 | 42.5 | [3] |
Table 2: Antibacterial Spectrum of this compound
| Bacterial Species | Activity Level | Reference |
| Salmonella | Strong | [1][3] |
| Staphylococcus | Strong | [1][3] |
| Escherichia coli | Weak | [1][3] |
| Fungi | No activity | [1][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies related to this compound.
Isolation of this compound from Micromonospora sp.
A general workflow for the isolation and purification of this compound from a culture of Micromonospora is as follows:
Note: The specific details of the fermentation media, extraction solvents, and chromatography conditions would need to be optimized based on the specific Micromonospora strain and laboratory equipment.
Chemical Synthesis of this compound
The chemical synthesis of this compound has been reported and typically involves the construction of the pyrrolidinone ring system followed by the introduction of the phosphonate group.[1] Due to the presence of two stereocenters, the synthesis results in a racemic mixture of diastereomers.[5][8] Efforts to separate the enantiomers have been challenging due to the epimerization of the C-3 and C-5 positions under certain conditions.[5]
Enolase Inhibition Assay
The inhibitory activity of this compound on enolase can be determined using a coupled enzyme assay.[1]
Principle: The production of PEP by enolase is coupled to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., triethanolamine (B1662121) buffer), MgCl2, KCl, NADH, ATP, and the coupling enzymes PK and LDH.
-
Add the substrate 2-PGA to the reaction mixture.
-
Add varying concentrations of this compound to the experimental wells.
-
Initiate the reaction by adding enolase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
X-ray Crystallography
The co-crystal structure of this compound bound to enolase can be determined by X-ray crystallography.[1]
Protocol Outline:
-
Crystallize the apo-enolase enzyme.
-
Soak the enolase crystals in a solution containing a high concentration of this compound.
-
Collect X-ray diffraction data from the co-crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the structure to obtain a high-resolution model of the enolase-SF2312 complex.
Biosynthesis of this compound
While the complete biosynthetic pathway of this compound in Micromonospora has not been fully elucidated, it is known to be a phosphonate natural product.[9] The biosynthesis of phosphonates typically involves the rearrangement of phosphoenolpyruvate to phosphonopyruvate (B1221233), a key step catalyzed by the enzyme phosphoenolpyruvate mutase.[9] Subsequent enzymatic steps would then modify the phosphonopyruvate backbone to form the final this compound structure. The study of the biosynthetic gene cluster for this compound in Micromonospora will be crucial to fully understand its formation.
Conclusion
The natural product this compound represents a significant discovery in the field of antibiotic research, not only for its antimicrobial properties but also for its specific and potent inhibition of the fundamental metabolic enzyme enolase. This in-depth technical guide has provided a comprehensive overview of its origin from Micromonospora, its mechanism of action, and key quantitative data. The detailed experimental protocols and workflow visualizations serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development. Further investigation into the biosynthesis of this compound and the development of synthetic analogs could lead to new therapeutic strategies targeting metabolic vulnerabilities in pathogens and cancer.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
SF2312: A Transition State Analogue Inhibitor Targeting Glycolysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a highly potent, low-nanomolar transition state analogue inhibitor of the glycolytic enzyme enolase.[1][2][3] By mimicking a high-energy intermediate in the enolase-catalyzed reaction, this compound effectively blocks the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in the glycolytic pathway.[4][5] This inhibition disrupts cellular energy metabolism, making this compound a molecule of significant interest for therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways.
Introduction
The reliance of many pathological conditions on altered metabolic pathways presents a compelling opportunity for therapeutic intervention. Glycolysis, a fundamental process for ATP production, is frequently upregulated in cancer cells (the Warburg effect) and is essential for the survival of many anaerobic bacteria.[1][5] Enolase (EC 4.2.1.11), the penultimate enzyme in glycolysis, is a highly conserved metalloenzyme that exists in different isoforms, with ENO1 (alpha-enolase) being ubiquitous and ENO2 (gamma-enolase) being predominantly expressed in neuronal and neuroendocrine tissues.[1] Notably, some cancers, such as glioblastoma with a homozygous deletion of the ENO1 gene, become critically dependent on the ENO2 isoform for survival.[1] This dependency creates a therapeutic window for selective ENO2 inhibitors.
This compound, originally isolated from the actinomycete Micromonospora, was initially recognized for its antibiotic properties under anaerobic conditions.[1][2] Subsequent research revealed its potent inhibitory activity against enolase, establishing it as one of the most powerful natural product inhibitors of glycolysis discovered to date.[1]
Mechanism of Action
This compound functions as a transition state analogue inhibitor of enolase. The catalytic mechanism of enolase involves the formation of a high-energy aci-carboxylate intermediate from 2-PGA. This compound, with its phosphonate and hydroxamate moieties, is believed to mimic this transient, high-energy state within the enzyme's active site.[5] This mimicry leads to a very tight binding interaction, effectively sequestering the enzyme and preventing the progression of the catalytic cycle.
Structural studies through X-ray crystallography have elucidated the binding mode of this compound to human ENO2.[1] The phosphonate group of this compound coordinates with the two magnesium ions in the active site, which are essential for catalysis.[1] Further interactions with key amino acid residues stabilize the inhibitor within the active site, leading to potent inhibition.[1]
Kinetic analyses have revealed that this compound exhibits a mixed model of competitive and non-competitive inhibition against enolase.[1] This complex kinetic behavior suggests that this compound may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The 5-hydroxyl group of this compound is thought to be crucial for this mixed-inhibition profile and contributes to its tighter binding compared to analogues lacking this group.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound against various enolase isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting the compound's high affinity for its target.
| Enzyme Source | Inhibitor | IC50 (nM) | Reference |
| Human Recombinant ENO1 | This compound | 37.9 | [3][6] |
| Human Recombinant ENO2 | This compound | 42.5 | [3][6] |
| D423 Glioma Cell Lysate (overexpressing ENO1/ENO2) | This compound | ~10-50 | [1] |
| E. coli Cell Lysate | This compound | ~10 | [7] |
| Recombinant N. fowleri Enolase | This compound | 310 ± 70 | [8] |
Table 1: Summary of reported IC50 values for this compound against various enolase sources.
Signaling Pathways
Glycolysis Pathway
This compound directly targets the glycolytic pathway by inhibiting enolase. This enzyme catalyzes the ninth step of glycolysis, the reversible dehydration of 2-phosphoglycerate to phosphoenolpyruvate. Inhibition of this step leads to an accumulation of upstream metabolites, such as 3-phosphoglycerate (B1209933) (3-PGA), and a depletion of downstream metabolites, including PEP and pyruvate.[1] This disruption of glycolytic flux ultimately leads to a reduction in ATP production.
ENO2-Activated Akt/GSK-3β Signaling Pathway
Beyond its canonical role in glycolysis, ENO2 has been implicated in other signaling pathways that promote cell proliferation and survival. Overexpression of ENO2 has been shown to activate the Akt/GSK-3β pathway.[2] Akt (also known as Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). Inactivation of GSK-3β can lead to the stabilization of proteins like β-catenin and promote cell cycle progression. Inhibition of ENO2 by this compound could therefore have downstream effects on this pro-survival signaling cascade.
Experimental Protocols
Enolase Inhibition Assay (LDH-Coupled)
This indirect assay measures enolase activity by coupling the production of PEP to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH. The decrease in NADH is monitored by a decrease in fluorescence.[1]
Materials:
-
Enzyme source (e.g., purified recombinant enolase, cell lysate)
-
This compound stock solution (in water or appropriate buffer)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 10 mM MgSO4
-
2-Phosphoglycerate (2-PGA) solution
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a master mix containing Reaction Buffer, ADP, NADH, PK, and LDH at their final desired concentrations.
-
In the wells of the 96-well plate, add the enzyme source and varying concentrations of this compound. Include a vehicle control (no inhibitor).
-
Add the master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 2-PGA to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence kinetically at 30-second intervals for 15-30 minutes.
-
Calculate the rate of NADH consumption (decrease in fluorescence over time) for each concentration of this compound.
-
Normalize the rates to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1][9]
Materials:
-
Cultured cells (e.g., D423 glioma cells)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against enolase (e.g., anti-ENO2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatants.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-enolase antibody.
-
Quantify the band intensities and plot the percentage of soluble enolase against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Proliferation and Apoptosis Assays
These assays are used to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Materials:
-
Glioma cell lines (e.g., D423 ENO1-deleted, Gli56 ENO1-deleted) and isogenic control cells with restored ENO1 expression.[1]
-
Cell culture medium and supplements
-
This compound stock solution
-
96-well clear plates for proliferation assays
-
Reagents for proliferation assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo® 3/7)
-
Microplate reader (absorbance, fluorescence, or luminescence)
-
Flow cytometer for Annexin V/PI staining
Proliferation Assay (e.g., MTT):
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/PI Staining):
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a defined time.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
X-ray Crystallography of this compound-ENO2 Complex
This technique provides atomic-level detail of the inhibitor binding to the enzyme.[1]
Procedure Outline:
-
Protein Expression and Purification: Express recombinant human ENO2 in a suitable expression system (e.g., E. coli) and purify to homogeneity using chromatographic techniques.
-
Crystallization: Screen for crystallization conditions for the purified ENO2 protein. Once initial crystals are obtained, optimize the conditions to produce diffraction-quality crystals.
-
Co-crystallization or Soaking: Co-crystallize ENO2 with this compound or soak pre-formed ENO2 crystals in a solution containing this compound.
-
Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the ENO2-SF2312 complex into the electron density map and refine the structure to obtain a high-resolution model.
Conclusion
This compound is a potent and specific transition state analogue inhibitor of enolase with a well-defined mechanism of action. Its ability to disrupt the central metabolic pathway of glycolysis makes it a valuable tool for basic research and a promising lead compound for the development of novel therapeutics against cancer and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compelling molecule. Further investigation into the in vivo efficacy and safety of this compound and its derivatives will be crucial in translating its potent in vitro activity into clinical applications.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Functional and structural basis of E. coli enolase inhibition by this compound: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
SF2312: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2][3] It has garnered significant interest within the scientific community due to its potent and specific mechanism of action as an inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][3] This inhibition is particularly effective under anaerobic conditions, highlighting a potential therapeutic niche for infections in low-oxygen environments.[1][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the detailed experimental protocols used to elucidate its activity.
Mechanism of Action: Enolase Inhibition
This compound exerts its antibacterial effect by targeting and potently inhibiting enolase, the penultimate enzyme in the glycolysis metabolic pathway.[1] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in ATP production. By inhibiting this enzyme, this compound disrupts the primary energy-generating pathway in bacteria, particularly under anaerobic conditions where glycolysis is the sole source of ATP.[1]
The entry of this compound into bacterial cells is believed to be facilitated by the glucose-6-phosphate transporter system, a mechanism shared with the antibiotic fosfomycin.[1] This mode of entry also explains the lack of activity against fungi, which do not possess this specific transporter.[1]
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been evaluated against a range of pathogenic bacteria. Its potency is notably enhanced in the presence of glucose-6-phosphate (G6P), which induces the expression of the hexose (B10828440) phosphate (B84403) transporter, facilitating the uptake of this compound into the bacterial cell. The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound.
| Bacterial Species | Strain | Condition | MIC (µg/mL) |
| Acinetobacter baumannii | Reference Strain | Without G6P | >400 |
| With 25 µg/mL G6P | >400 | ||
| Escherichia coli | Reference Strain | Without G6P | 400 |
| With 25 µg/mL G6P | 100 | ||
| Pseudomonas aeruginosa | Reference Strain | Without G6P | >400 |
| With 25 µg/mL G6P | >400 | ||
| Staphylococcus aureus | Reference Strain | Without G6P | 400 |
| With 25 µg/mL G6P | 20 |
Qualitative Antibacterial Spectrum:
| Bacterial Genus | Reported Activity |
| Salmonella | Strong |
| Staphylococcus | Strong |
| Escherichia coli | Weak |
Note: Specific MIC values for Salmonella species were not available in the reviewed literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Inoculum:
-
Bacterial strains are cultured on a suitable agar (B569324) medium, such as Mueller-Hinton Agar (MHA), for 18-24 hours at 37°C.
-
Several colonies are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Serial two-fold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate. To assess the potentiating effect of glucose-6-phosphate, parallel dilutions are prepared in CAMHB supplemented with 25 µg/mL G6P.
c. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.
-
Positive (bacteria in broth without this compound) and negative (broth only) control wells are included.
-
The plates are incubated at 37°C for 18-24 hours under ambient air. For assessing activity under anaerobic conditions, plates are incubated in an anaerobic chamber.
d. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Enolase Inhibition Assay (NADH-Linked Spectrophotometric Method)
The inhibitory effect of this compound on enolase activity is measured using a coupled-enzyme assay that monitors the oxidation of NADH spectrophotometrically.
a. Reagents and Buffers:
-
Assay Buffer: 100 mM Triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄.
-
NADH Solution: 400 µM NADH in assay buffer.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in excess.
-
Substrates: 2 mM ADP and 5 mM 2-phosphoglycerate (2-PGA).
-
Enzyme Source: Purified bacterial enolase or bacterial cell lysate.
-
Inhibitor: this compound at various concentrations.
b. Assay Procedure:
-
In a 96-well microplate, combine the assay buffer, NADH solution, ADP, PK, and LDH.
-
Add the enolase enzyme source to each well.
-
Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 2-PGA to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the enolase activity.
c. Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Normalize the rates to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
This compound is a potent inhibitor of bacterial enolase with a demonstrated antibacterial effect, particularly against Gram-positive bacteria and certain Gram-negative bacteria, with its activity being significantly enhanced in the presence of glucose-6-phosphate. Its unique mechanism of action, targeting a key enzyme in the essential glycolytic pathway, makes it an interesting candidate for further investigation, especially for the treatment of anaerobic infections. The detailed protocols provided in this guide offer a standardized approach for researchers to further explore the antibacterial properties and therapeutic potential of this compound. Further research is warranted to determine the full spectrum of its activity, including quantitative data against a broader range of clinical isolates, and to explore its potential in combination therapies.
References
SF2312: A Technical Guide to Studying Anaerobic Bacterial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1][2] This mechanism of action is particularly effective against anaerobic bacteria, which are critically dependent on glycolysis for energy production. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application in studying anaerobic bacterial metabolism. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in microbiology and drug development.
Introduction to this compound
This compound is a secondary metabolite produced by the actinomycete Micromonospora.[3] It has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The potency of this compound is significantly enhanced under anaerobic conditions, a key characteristic that makes it a valuable instrument for investigating the metabolic vulnerabilities of anaerobic and facultative anaerobic bacteria.[2]
Mechanism of Action: Inhibition of Glycolysis
The primary molecular target of this compound is enolase, a crucial enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[4] By inhibiting enolase, this compound effectively halts ATP production through glycolysis. In anaerobic environments where oxidative phosphorylation is absent, this disruption of glycolysis is catastrophic for bacterial survival.
Signaling Pathway: this compound Inhibition of Glycolysis
Caption: this compound inhibits the enolase-catalyzed conversion of 2-PGA to PEP in glycolysis.
Quantitative Data
The inhibitory potency of this compound has been quantified against various enolase enzymes. The following tables summarize the available data.
Table 1: IC50 Values of this compound against Human Enolase Isoforms
| Enolase Isoform | IC50 (nM) |
| Human Recombinant ENO1 | 37.9[1] |
| Human Recombinant ENO2 | 42.5[1] |
Table 2: IC50 Values of this compound against E. coli Enolase
| Compound | IC50 (nM) | K_i_ (nM) |
| This compound | 18.4 | 3.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on anaerobic bacterial metabolism.
Purification of Recombinant E. coli Enolase
This protocol is foundational for in vitro enzyme inhibition assays.
Caption: Workflow for the purification of recombinant E. coli enolase.
Protocol:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the E. coli enolase gene.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column (if using a His-tagged protein). Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a suitable storage buffer.
Enolase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on purified enolase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgSO4, and 0.2 mM NADH.
-
Enzyme and Inhibitor: Add purified enolase (final concentration ~50 nM) and varying concentrations of this compound to the reaction mixture. Incubate for 10 minutes at room temperature.
-
Coupling Enzymes: Add pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) to the mixture.
-
Initiate Reaction: Start the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PGA), to a final concentration of 1 mM.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of PEP production by enolase.
-
Data Analysis: Calculate the initial reaction velocities for each this compound concentration and determine the IC50 value.
Anaerobic Bacterial Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target anaerobic bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol:
-
Media Preparation: Prepare an appropriate anaerobic growth medium (e.g., pre-reduced Reinforced Clostridial Medium for Clostridium species).
-
Inoculum Preparation: Grow the anaerobic bacterium to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the anaerobic growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no this compound) and negative (no bacteria) controls.
-
Anaerobic Incubation: Incubate the plate in an anaerobic chamber or jar at the optimal growth temperature for the bacterium for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a powerful and specific inhibitor of enolase, making it an invaluable tool for the study of anaerobic bacterial metabolism. Its enhanced potency in the absence of oxygen allows for the targeted investigation of bacteria that rely on glycolysis for survival. The protocols and data presented in this guide are intended to facilitate the use of this compound in research and drug development, ultimately contributing to a better understanding of anaerobic bacterial physiology and the discovery of new antimicrobial strategies.
References
- 1. Anaerobic Clostridium Beijerinckii Fermentation In Small- Scale Bioreactor Control Systems [bioprocessonline.com]
- 2. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The purification and characterization of Escherichia coli enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Selective toxicity of SF2312 in ENO1-deleted cancer
An In-Depth Technical Guide on the Selective Toxicity of SF2312 in ENO1-Deleted Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant metabolism of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a promising therapeutic window.[1][2] One compelling strategy involves exploiting synthetic lethality, a concept where the loss of two genes is lethal to a cell, but the loss of either one alone is not. This guide delves into the selective toxicity of this compound, a potent enolase inhibitor, in cancers harboring a deletion of the ENO1 gene.[1][3] ENO1 (α-enolase) and its paralog ENO2 (γ-enolase) are key glycolytic enzymes that catalyze the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][4] Tumors with a homozygous deletion of ENO1, often occurring as a passenger deletion with nearby tumor suppressor genes, become critically dependent on ENO2 for glycolytic flux and survival.[1][5] this compound exploits this dependency, demonstrating potent and selective killing of ENO1-deleted cancer cells.[1][6]
Mechanism of Action: Synthetic Lethality
This compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of both ENO1 and ENO2.[6][7][8][9][10] Its selective toxicity in ENO1-deleted cancers is a classic example of synthetic lethality. In normal cells and most cancer cells, both ENO1 and ENO2 are present, providing functional redundancy. The inhibition of one isoform can be compensated by the other. However, in cancer cells with a homozygous deletion of the ENO1 gene, the cell's entire enolase activity is dependent on the ENO2 isoform.[5] By potently inhibiting the remaining ENO2, this compound effectively shuts down glycolysis in these vulnerable cells, leading to energy depletion and cell death.[1]
Quantitative Data
The selective efficacy of this compound has been demonstrated across various preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (nM) | Reference |
| Human Recombinant ENO1 | Enzymatic Assay | 37.9 | [6] |
| Human Recombinant ENO2 | Enzymatic Assay | 42.5 | [6] |
| Enolase in Cancer Cell Lysates | Enzymatic Assay | 10 - 50 | [1] |
Table 2: Selective Proliferation Inhibition by this compound in Glioma Cell Lines (2-week treatment)
| Cell Line | ENO1 Status | This compound Concentration | Proliferation Inhibition | Reference |
| D423 | Deleted | Low µM range | Significant Inhibition | [1][6] |
| D423 | ENO1-Rescued | > 200 µM | Inhibition Observed | [1][3][6] |
| Gli56 | Deleted | Not specified | Selective Toxicity Observed | [1][3] |
Table 3: Induction of Cell Death by this compound in D423 Glioma Cells
| Cell Line | ENO1 Status | This compound Concentration for Cell Death Induction | Reference |
| D423 | Deleted | Starts at 12.5 µM | [1][3] |
| D423 | ENO1-Rescued | 400 µM | [1][3] |
Table 4: Metabolic Effects of this compound Treatment (72 hours)
| Cell Line | ENO1 Status | This compound Concentration | Effect on 3-PGA/PEP Ratio | Effect on ATP Levels | Reference |
| D423 | Deleted | 10 µM & 25 µM | Dramatic Increase | Decrease | [1][3] |
| D423 | ENO1-Rescued | 10 µM & 25 µM | Elevated, but much lower than deleted | No significant change | [1][3] |
Table 5: Effect of this compound on Glycolytic Flux
| Cell Line | ENO1 Status | This compound Concentration | Effect on ¹³C-Glucose to ¹³C-Lactate Conversion | Reference |
| D423 & Gli56 | Deleted | 10 µM | Profound Inhibition | [1] |
| Isogenic Rescued Cells | ENO1-Intact | 10 µM | No Inhibition | [1] |
Table 6: Enhanced Toxicity of this compound under Hypoxia
| Cell Line | ENO1 Status | Condition | This compound Concentration | Outcome | Reference |
| D423 | Deleted | Hypoxia (72h) | > 6.25 µM | Essentially Eradicated | [1][3] |
| D423 | Deleted | Normoxia (72h) | 100 µM | Inhibition, but not eradication | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Enolase Enzymatic Activity Assay
An indirect, coupled assay is utilized to measure enolase activity. The product of the enolase reaction, PEP, is converted to pyruvate (B1213749) by pyruvate kinase (PK), which in turn is converted to lactate (B86563) by lactate dehydrogenase (LDH). This final step oxidizes NADH to NAD+, and the rate of NADH depletion is monitored by the decrease in fluorescence or absorbance at 340 nm.
-
Lysate Preparation: Cells or tissues are lysed in a suitable buffer to extract proteins.
-
Reaction Mixture: The reaction buffer contains the enolase substrate 2-PGA, ADP, NADH, PK, and LDH.
-
Inhibition Assay: Lysates are pre-incubated with varying concentrations of this compound or vehicle control.
-
Measurement: The reaction is initiated by the addition of the substrate, and the change in absorbance/fluorescence is measured over time to determine the reaction rate. IC50 values are calculated from dose-response curves.[1]
Cell Proliferation and Viability Assays
-
Cell Plating: ENO1-deleted and isogenic control cells are seeded in multi-well plates.
-
Treatment: Cells are treated with a range of this compound concentrations.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours to 2 weeks).[1][6]
-
Staining:
-
Imaging and Quantification: Plates are imaged using a high-content imager, and the number of total and/or positive cells is quantified.
Glycolytic Flux Analysis using ¹³C-NMR
This method traces the metabolic fate of isotopically labeled glucose.
-
Cell Culture: Cells are cultured in a medium containing ¹³C-labeled glucose.
-
Treatment: Cells are exposed to this compound or vehicle.
-
Metabolite Extraction: Media and intracellular metabolites are collected after a set duration (e.g., 72 hours).[1]
-
NMR Spectroscopy: The extracts are analyzed by ¹³C-NMR to measure the levels of ¹³C-labeled glucose and its downstream metabolites, such as lactate.[1]
-
Data Analysis: The conversion rate of ¹³C-glucose to ¹³C-lactate is calculated to determine the glycolytic flux.[1]
Metabolite Quantification by Mass Spectrometry
-
Cell Treatment: Cells are treated as required for the experiment.
-
Metabolite Extraction: Polar metabolites are extracted from the cells, typically using a cold methanol/water/chloroform procedure.
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and quantified using a mass spectrometer.
-
Data Analysis: The relative abundance of specific metabolites, such as 3-PGA and PEP, is determined and ratios are calculated.[1][3]
In Vivo Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft models are used to assess in vivo efficacy.[11][12][13]
-
Tumor Implantation: ENO1-deleted human glioma cells are implanted into immunodeficient mice, often intracranially to mimic the tumor microenvironment.[11]
-
Treatment: Once tumors are established, mice are treated with this compound, its pro-drug derivatives (like POMHEX), or a vehicle control.[11]
-
Monitoring: Tumor growth is monitored using imaging techniques such as MRI. Animal health and survival are also tracked.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker studies).
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in ENO1-deleted cancer cells.
Experimental Workflow for Assessing Selective Toxicity
Caption: Workflow for evaluating this compound's selective toxicity.
Logical Relationship of Synthetic Lethality
Caption: Synthetic lethality between ENO1 deletion and this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that leverages a specific metabolic vulnerability in ENO1-deleted cancers. The robust preclinical data underscores the potential of this synthetic lethal approach. Future research will likely focus on optimizing drug delivery to the tumor site, given that phosphonates can have limited cell permeability.[11] The development of pro-drugs like POMHEX is a significant step in this direction, demonstrating the potential for eradicating intracranial tumors in preclinical models.[11] Further investigation into the prevalence of ENO1 deletions across various cancer types and the development of reliable companion diagnostics will be critical for the clinical translation of this targeted therapy. The principles demonstrated by this compound pave the way for discovering and developing other inhibitors that target metabolic dependencies in genetically defined cancers.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of ENO1 and its targeted therapy in tumors | springermedizin.de [springermedizin.de]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound is a natural phosphonate inhibitor of enolase. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
SF2312: A Novel Strategy for Targeting Glycolytic Vulnerabilities in Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of approximately 12-15 months.[1] A key characteristic of GBM and many other cancers is a metabolic reprogramming toward aerobic glycolysis, known as the Warburg effect.[2][3] This metabolic shift, where cells favor glycolysis for energy production even in the presence of oxygen, presents a unique therapeutic opportunity. This guide explores the mechanism, quantitative effects, and experimental basis for SF2312, a natural phosphonate (B1237965) antibiotic, as a targeted inhibitor of glycolysis in glioma cells, with a particular focus on a synthetic lethal strategy known as collateral lethality.
The Glycolytic Pathway in Glioblastoma: A Therapeutic Target
Glioblastoma cells exhibit a high rate of glycolysis, leading to increased glucose uptake and lactate (B86563) production.[3][4] This metabolic phenotype supports rapid cell proliferation and contributes to an acidic tumor microenvironment that promotes invasion and suppresses immune responses.[2][3] Key enzymes in the glycolytic pathway have therefore become attractive targets for therapeutic intervention.
Enolase is a critical metalloenzyme that catalyzes the penultimate step in glycolysis: the conversion of 2-phosphoglycerate (2-PGA) to the high-energy intermediate phosphoenolpyruvate (B93156) (PEP).[5] In humans, two primary isoforms exist: ENO1 (enolase 1) and ENO2 (enolase 2). A subset of glioblastomas harbors a homozygous deletion of the ENO1 gene, which is located on chromosome 1p36. These tumor cells survive by relying solely on the functionally redundant paralog, ENO2.[5][6] This genetic vulnerability creates a specific dependency, making ENO2 an ideal target for a "collateral lethality" approach.[5] Inhibition of ENO2 in these ENO1-deleted cancer cells is selectively lethal, while normal cells, which express both isoforms, are largely unaffected.
This compound: A Potent and Selective Enolase Inhibitor
This compound is a phosphonate antibiotic produced by the actinomycete Micromonospora.[7] Initially of unknown function, it was identified through a structure-based search as a potent inhibitor of enolase.[6][7][8] It bears a strong structural similarity to phosphonoacetohydroxamate (PhAH), a known tool compound inhibitor of enolase.[7][8] this compound has been identified as one of the most potent natural product inhibitors of a glycolytic enzyme discovered to date.[6][8]
The mechanism of action for this compound is the direct inhibition of ENO2.[8] X-ray crystallography has confirmed that the (3S,5S)-enantiomer of this compound binds to the active site of ENO2.[5] This potent, low-nanomolar inhibition disrupts the glycolytic pathway, leading to selective cytotoxicity in cancer cells dependent on ENO2.[5][7]
Mechanism of Action and Cellular Effects
This compound exerts its anti-glioma effect by creating a metabolic bottleneck at the enolase step of glycolysis. This leads to a cascade of downstream effects that are particularly detrimental to ENO1-deleted cells.
By inhibiting ENO2, this compound blocks the conversion of 2-PGA to PEP. This has two primary consequences:
-
Depletion of Downstream Metabolites: The production of PEP, pyruvate, and subsequently lactate is profoundly inhibited.[8]
-
Accumulation of Upstream Metabolites: Substrates upstream of the enolase reaction, such as 2-PGA and its isomer 3-phosphoglycerate (B1209933) (3-PGA), accumulate within the cell.[8][9] This accumulation can lead to the formation of other metabolites, such as glycerate, through dephosphorylation.[8][9]
The overall effect is a shutdown of the primary energy-producing pathway in highly glycolytic glioma cells.
Caption: this compound inhibits ENO2, blocking glycolysis and causing metabolite changes.
The selective toxicity of this compound is rooted in the concept of collateral lethality.
-
Normal Cells / ENO1-Intact Glioma: These cells express both ENO1 and ENO2. If this compound inhibits ENO2, the cells can still maintain glycolytic flux through ENO1. Therefore, they are relatively insensitive to the drug.
-
ENO1-Deleted Glioma: These cells are entirely dependent on ENO2 for glycolysis. Inhibition of ENO2 by this compound completely shuts down this critical metabolic pathway, leading to energy crisis and cell death.[6][8]
This targeted approach provides a potentially large therapeutic window, minimizing toxicity to normal tissues.
Caption: this compound selectively kills ENO1-deleted cells via collateral lethality.
Quantitative Analysis of this compound Efficacy
The potency and selectivity of this compound have been quantified through various in vitro experiments. The data consistently demonstrates a significant therapeutic window between ENO1-deleted and ENO1-intact cells.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | Assay Type | IC50 Value | Cell Line/System | Reference |
|---|---|---|---|---|---|
| This compound | Enolase | Enzyme Inhibition | ~10 nM | Recombinant Human ENO2 | [5] |
| Methylthis compound | Enolase | Enzyme Inhibition | ~10 nM | Recombinant Human ENO2 | [5] |
| deoxy-SF2312 | Enolase | Enzyme Inhibition | 0.60 ± 0.23 µM | N/A | [9] |
| This compound | Cell Proliferation | Crystal Violet | Low µM Range | D423 (ENO1-deleted) | [8] |
| This compound | Cell Proliferation | Crystal Violet | >200 µM | D423 (ENO1-rescued) | [8] |
| (3S)-Methylthis compound | Cell Proliferation| Crystal Violet | ~2 µM | ENO1-deleted glioma |[5] |
Table 2: Metabolic Effects of this compound Treatment in Glioma Cells
| Cell Line | Genetic Status | Treatment | Change in ¹³C-Lactate | Change in ¹³C-Glycerate | Reference |
|---|---|---|---|---|---|
| D423 | ENO1-deleted | 10 µM this compound (72h) | Profound Inhibition | Dramatic Increase | [8][9] |
| Gli56 | ENO1-deleted | 10 µM this compound (72h) | Profound Inhibition | Not specified | [8] |
| D423 Isogenic | ENO1-rescued | 10 µM this compound (72h) | No Inhibition | Abrogated (No Increase) | [8][9] |
| U373 | ENO1-intact | 10 µM this compound (72h) | No Inhibition | Not specified |[9] |
Experimental Methodologies
The characterization of this compound's role in targeting glioma cell glycolysis has been built upon several key experimental protocols.
-
Cell Lines: ENO1-deleted human glioma cell lines (D423, Gli56) and ENO1-intact lines (U373) were used.[8][9] Isogenic control cells were generated by re-expressing ENO1 in the D423 cell line (D423 ENO1-rescued).[8]
-
Culture Conditions: Cells were cultured in appropriate media. For hypoxia experiments, cells were maintained in an anaerobic chamber.[8]
-
Principle: A coupled enzyme assay is used to measure enolase activity. Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH). The rate of NADH oxidation by LDH is monitored spectrophotometrically, which is proportional to the enolase activity.[5]
-
Protocol:
-
The assay is conducted in a buffer containing 10 mM KCl, 5 mM MgSO₄, and 100 mM triethanolamine (B1662121) (pH 7.4).[5]
-
Recombinant human enolase is incubated with various concentrations of this compound.
-
The reaction is initiated by adding an excess of 2-PGA, ADP (400 µM), NADH (2 mM), PK, and LDH.[5]
-
The decrease in absorbance at 340 nm (due to NADH oxidation) is measured over time to determine the rate of reaction and calculate IC50 values.
-
-
Principle: This method tracks the metabolic fate of a labeled glucose substrate to quantify the activity of a metabolic pathway.
-
Protocol:
-
Glioma cells (ENO1-deleted and control) are cultured in media supplemented with [1-¹³C]glucose or [U-¹³C]glucose.[8][9]
-
Cells are treated with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 72-96 hours).[8][9]
-
The culture medium is collected, and metabolites are extracted.
-
Samples are analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to measure the levels of labeled metabolites, such as glucose, lactate, and glycerate.[8][9]
-
The relative abundance of these metabolites indicates the degree of glycolytic inhibition.
-
References
- 1. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lactate Transporters and pH Regulation: Potential Therapeutic Targets in Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Metabolic targeting of lactate efflux by malignant glioma inhibits invasiveness and induces necrosis: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdandersoncellresearch.org [mdandersoncellresearch.org]
- 7. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SF2312: A Potent, Natural Phosphonate Inhibitor of Enolase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora. It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2][3][4] By mimicking a high-energy carbanion intermediate of the enolase-catalyzed reaction, this compound effectively blocks the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), leading to a disruption of glycolysis.[4][5] This mechanism of action confers upon this compound both antibacterial properties, particularly under anaerobic conditions, and selective toxicity against cancer cells with specific genetic vulnerabilities, such as the deletion of the ENO1 gene.[2][6] This guide provides a comprehensive overview of the molecular structure, function, and experimental evaluation of this compound.
Molecular Structure and Properties
This compound, with the chemical formula C4H8NO6P and a molecular weight of 197.08, is a phosphonate antibiotic.[2][4] The molecule possesses two stereocenters, and structural studies have revealed that the (3S,5S)-enantiomer is the biologically active form that binds to the enolase active site.[1]
| Property | Value | Reference |
| Molecular Formula | C4H8NO6P | [2][4] |
| Molecular Weight | 197.08 | [2][4] |
| CAS Number | 107729-45-3 | [2] |
| IUPAC Name | (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid | [4] |
| Active Enantiomer | (3S,5S) | [1] |
Mechanism of Action: Enolase Inhibition
This compound functions as a potent inhibitor of enolase, a dimeric enzyme that catalyzes the penultimate step in glycolysis.[2] The inhibitory action of this compound is attributed to its structural similarity to the transition state of the substrate, 2-phosphoglycerate.[5]
Interaction with the Enolase Active Site
X-ray crystallography studies of human enolase 2 (ENO2) in complex with this compound (PDB ID: 4ZCW) have elucidated the specific molecular interactions within the enzyme's active site.[1] The phosphonate group of this compound coordinates with the catalytic magnesium ions (Mg²⁺) in the active site, mimicking the phosphate (B84403) group of the natural substrate.[1] This interaction, along with hydrogen bonding to key amino acid residues, stabilizes the inhibitor within the active site and prevents the catalytic conversion of 2-PGA to PEP.[1]
Caption: Inhibition of the Glycolytic Pathway by this compound.
Quantitative Inhibition Data
This compound exhibits low-nanomolar inhibitory potency against both human and bacterial enolase isoforms.
| Target | IC50 / Ki | Reference |
| Human Recombinant ENO1 | 37.9 nM (IC50) | [2] |
| Human Recombinant ENO2 | 42.5 nM (IC50) | [2] |
| Bacterial Enolase | ≈ 10–30 nM (Ki) | [4] |
Biological Functions and Therapeutic Potential
Antibacterial Activity
This compound displays broad-spectrum antibacterial properties, with strong activity against Salmonella and Staphylococcus and weaker activity against E. coli.[6] Its efficacy is particularly pronounced under anaerobic conditions, where bacteria are more reliant on glycolysis for energy production.[6] It is believed that this compound enters bacterial cells through the glucose-6-phosphate transporter system.[6]
Anti-cancer Activity
A significant area of interest for this compound is its potential as an anti-cancer agent. Certain tumors, particularly gliomas, harbor a homozygous deletion of the ENO1 gene.[6] These cancer cells become solely dependent on the remaining enolase isoform, ENO2, for their glycolytic needs.[6] This creates a synthetic lethal vulnerability, where inhibition of ENO2 by this compound leads to selective cell death in these ENO1-deleted cancer cells, while normal cells with intact ENO1 are largely unaffected.[2][6] This selective toxicity is enhanced under hypoxic conditions, which are common in solid tumors.[6]
Experimental Protocols
Enolase Inhibition Assay
The inhibitory activity of this compound on enolase can be determined using a coupled-enzyme assay.
Principle: The conversion of 2-PGA to PEP by enolase is coupled to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in fluorescence or absorbance at 340 nm.
Materials:
-
Recombinant human ENO1 or ENO2
-
This compound
-
2-Phosphoglycerate (2-PGA)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
ADP
-
Assay Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine, pH 7.4
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, ADP, PK, and LDH.
-
Add the enolase enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding 2-PGA.
-
Monitor the rate of NADH oxidation by measuring the decrease in fluorescence or absorbance at 340 nm over time.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the Enolase Inhibition Assay.
Cell-Based Assays for Selective Toxicity
Principle: The selective toxicity of this compound against ENO1-deleted cancer cells is assessed by comparing its effect on cell proliferation and viability in ENO1-deleted and isogenic ENO1-rescued cell lines.
Cell Lines:
-
ENO1-deleted glioma cell line (e.g., D423)
-
Isogenic ENO1-rescued glioma cell line (e.g., D423-ENO1)
Procedure:
-
Seed both cell lines in multi-well plates.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the cells for an extended period (e.g., 72 hours to 2 weeks).
-
Assess cell viability and proliferation using appropriate methods:
-
Cell Proliferation: Stain with Hoechst 33342 to count cell nuclei.
-
Apoptosis: Use YO-PRO-1 staining to identify apoptotic cells.
-
-
Compare the dose-response curves for both cell lines to determine the selective toxicity.
Conclusion
This compound is a promising natural product with a well-defined mechanism of action as a potent enolase inhibitor. Its dual potential as an antibacterial and a selective anti-cancer agent warrants further investigation and development. The detailed understanding of its molecular structure and function provides a solid foundation for its application as a research tool and for the design of novel therapeutics targeting metabolic pathways.
References
- 1. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues | MDPI [mdpi.com]
- 2. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
The Gateway for a Novel Antibiotic: A Technical Guide to the Uptake of SF2312 in Bacteria via the Glucose-6-Phosphate Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents and a thorough understanding of their mechanisms of action. SF2312, a natural phosphonate (B1237965) antibiotic, has been identified as a potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3] A critical aspect of its antibacterial efficacy is its ability to enter the bacterial cell. This technical guide provides an in-depth analysis of the uptake mechanism of this compound in bacteria, with a specific focus on its transport via the glucose-6-phosphate (G6P) transporter, UhpT. Evidence strongly suggests that this compound, similar to the antibiotic fosfomycin (B1673569), hijacks this nutrient transport system to gain intracellular access.[2][4] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.
Data Presentation: The Influence of the G6P Transporter on this compound Activity
The antibacterial activity of this compound is significantly enhanced in the presence of glucose-6-phosphate (G6P), which induces the expression of the UhpT transporter. This is evident from the reduction in the Minimum Inhibitory Concentration (MIC) values observed when bacteria are cultured in media supplemented with G6P.
| Bacterium | MIC of this compound (µg/mL) without G6P | MIC of this compound (µg/mL) with 25 µg/mL G6P |
| Escherichia coli | 400[4] | 100[4] |
| Staphylococcus aureus | >400[4] | 20[4] |
| Acinetobacter baumannii | >400[4] | >400[4] |
| Pseudomonas aeruginosa | >400[4] | >400[4] |
| Table 1: Antibacterial activity of this compound in the presence and absence of Glucose-6-Phosphate (G6P).[4] |
The data clearly indicates that for E. coli and S. aureus, the presence of G6P markedly increases their susceptibility to this compound.[4] In contrast, A. baumannii and P. aeruginosa, which is known to lack a UhpT homolog, show no change in susceptibility, suggesting that this compound uptake in these organisms is not mediated by a G6P-inducible system.[4]
Further evidence for the crucial role of hexose (B10828440) phosphate (B84403) transporters comes from studies on the analogous antibiotic, fosfomycin. Deletion of the uhpT and glpT (glycerol-3-phosphate transporter) genes in S. aureus confers significant resistance to fosfomycin.
| Staphylococcus aureus Strain | Fosfomycin MIC (µg/mL) |
| Newman (Wild-Type) | 0.5[1] |
| Newman-ΔuhpT | 32[1] |
| Newman-ΔglpT | 4[1] |
| Newman-ΔuhpT&glpT | >1024[1] |
| Table 2: Fosfomycin MICs for S. aureus Newman and its transporter gene deletion mutants.[1] |
These findings with fosfomycin strongly support the model where phosphonate antibiotics like this compound rely on these transporters for entry into the bacterial cell. The dramatic increase in MIC for the double knockout mutant underscores the importance of both the UhpT and GlpT systems for fosfomycin uptake in S. aureus.[1]
Signaling Pathways and Transport Mechanism
The uptake of this compound via the UhpT transporter is intricately linked to the bacterial cell's metabolic state and regulatory networks. The expression of the uhpT gene is controlled by the UhpABC two-component regulatory system.
In the presence of extracellular G6P, the sensor protein UhpC activates the histidine kinase UhpB. UhpB, in turn, phosphorylates the response regulator UhpA, which then binds to the promoter of the uhpT gene, leading to the expression of the UhpT transporter protein. Once expressed, UhpT facilitates the transport of this compound across the inner bacterial membrane. Inside the cell, this compound inhibits enolase, disrupting glycolysis and ultimately leading to bacterial cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton (CAMH) broth or agar
-
This compound stock solution
-
Glucose-6-Phosphate (G6P) stock solution (filter-sterilized)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by growing the strain to the mid-logarithmic phase in CAMH broth. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound in CAMH broth in a 96-well plate.
-
For G6P-supplemented conditions, add G6P to the CAMH broth to a final concentration of 25 µg/mL.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
Radiolabeled this compound Uptake Assay (Proposed)
This protocol describes a method to quantify the uptake of this compound into bacterial cells using a radiolabeled version of the compound.
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]-SF2312 or [³H]-SF2312)
-
Bacterial strain of interest
-
Growth medium (e.g., M9 minimal medium) with and without G6P
-
Scintillation vials and scintillation fluid
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)
-
Liquid scintillation counter
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase in the desired medium. To induce UhpT expression, supplement the medium with G6P.
-
Harvest the cells by centrifugation, wash them with a suitable buffer, and resuspend them to a specific cell density.
-
Initiate the uptake assay by adding a known concentration of radiolabeled this compound to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabeled compound.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
The amount of intracellular this compound can be calculated from the measured radioactivity and the specific activity of the radiolabeled compound.
Future Directions
While the role of the UhpT transporter in this compound uptake is strongly supported by the available data, further research is needed to fully elucidate the kinetics and specificity of this process. Determining the kinetic parameters (K_m and V_max) for this compound transport via UhpT would provide valuable information for understanding its efficiency of uptake and for the rational design of this compound derivatives with improved transport properties. Additionally, investigating the potential role of other transporters, such as GlpT, in this compound uptake in different bacterial species will be crucial for defining its full spectrum of activity. The development of this compound prodrugs that can bypass these transport systems could also be a promising strategy to overcome potential resistance mechanisms.
Conclusion
The glucose-6-phosphate transporter, UhpT, serves as a key entry point for the novel antibiotic this compound into susceptible bacteria such as E. coli and S. aureus. The induction of UhpT expression by G6P significantly enhances the antibacterial activity of this compound. This technical guide has provided a comprehensive overview of the current understanding of this uptake mechanism, presenting quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways. A deeper understanding of this transport system will be instrumental in the development of this compound as a potential therapeutic agent and in the broader effort to combat antibiotic resistance.
References
- 1. Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and structural basis of E. coli enolase inhibition by this compound: a mimic of the carbanion intermediate - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Bioactivity of SF2312: A Potent Glycolytic Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
The natural phosphonate (B1237965) antibiotic SF2312 has emerged as a highly potent inhibitor of the glycolytic enzyme enolase, a critical component of cellular energy metabolism.[1][2][3][4][5] This technical guide provides an in-depth analysis of the biological activity of this compound stereoisomers, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular interactions and pathways.
Core Findings: Stereoselectivity and Potency
This compound is synthesized as a racemic mixture of diastereomers.[6][7][8] Extensive research, including X-ray crystallography, has unequivocally demonstrated that the biological activity of this compound is primarily driven by the (3S,5S)-enantiomer .[6][7][8][9] This specific stereoisomer preferentially binds to the active site of enolase, leading to potent inhibition of its enzymatic function.[6][7][8][9] The acidity of the alpha-proton at the C-3 position can lead to racemization, complicating the isolation of pure enantiomers.[7][8] To overcome this, a methylated analog, Methylthis compound, was synthesized, which confirmed the superior activity of the 3S configuration.[6][7][8][9]
Quantitative Analysis of Biological Activity
The inhibitory potency of this compound and its analogs has been quantified across various systems. The following tables summarize the key IC50 values, providing a comparative overview of their activity.
Table 1: In Vitro Enolase Inhibition by this compound and its Analogs
| Compound | Enzyme Source | IC50 | Reference |
| Racemic this compound | Human Recombinant ENO1 | 37.9 nM | [2] |
| Racemic this compound | Human Recombinant ENO2 | 42.5 nM | [2] |
| Racemic this compound | E. coli cell lysates | ~10 nM | [6] |
| Racemic Methylthis compound | E. coli cell lysates | ~10 nM | [6] |
| (3S)-Methylthis compound | Isolated Enzyme Assay | Up to 2000-fold more potent than (3R) | [7][8] |
| Deoxy-SF2312 | Trypanosoma brucei Enolase (TbENO) | 0.60 µM | [10] |
| Racemic this compound | Naegleria fowleri Enolase (NfENO) | 0.31 µM | [10] |
Table 2: Cellular Activity of this compound and its Stereoisomers
| Compound | Cell Line | Effect | Concentration | Reference |
| Racemic this compound | ENO1-deleted D423 glioma | Inhibition of proliferation | Low µM range | [2][11] |
| Racemic this compound | ENO1-rescued D423 glioma | Inhibition of proliferation | >200 µM | [2][11] |
| (3S)-Methylthis compound | ENO1-deleted glioma | Toxicity | ~2 µM | [9] |
| (3R)-Methylthis compound | ENO1-deleted glioma | Minimal toxicity | Up to 400 µM | [9] |
Mechanism of Action: Targeting Glycolysis
This compound exerts its biological effect by inhibiting enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway.[6][9] This inhibition disrupts cellular energy production, a mechanism that is particularly effective against cells highly reliant on glycolysis, such as certain cancer cells (the Warburg effect) and anaerobic bacteria.[1][2] The selective toxicity of this compound towards cancer cells with a homozygous deletion of the ENO1 gene highlights a promising therapeutic window, as these cells are solely dependent on the ENO2 isoform for glycolytic flux.[1][3][9][10]
Caption: Inhibition of the glycolytic pathway by this compound at the enolase step.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the biological activity of this compound stereoisomers.
Enolase Activity Assays
Two primary methods are employed to measure enolase inhibition:
-
Indirect Coupled Assay: This assay links the production of PEP to the consumption of NADH. The reaction mixture contains 2-PGA, enolase, pyruvate kinase, and lactate dehydrogenase. The conversion of PEP to pyruvate by pyruvate kinase is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in fluorescence or absorbance at 340 nm.[1][11]
-
Direct Assay: This method directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.[1][11]
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. search.library.doc.gov [search.library.doc.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
Discovering the biosynthetic pathway of SF2312
The biosynthetic pathway for the natural phosphonate (B1237965) antibiotic SF2312, produced by the actinomycete Micromonospora, has not yet been fully elucidated in publicly available scientific literature. While extensive research has focused on its potent inhibitory activity against the glycolytic enzyme enolase, the genetic and enzymatic steps involved in its formation by Micromonospora remain an area for future discovery.[1][2]
This technical guide will provide a comprehensive overview of the current knowledge on this compound, including its producing organism, chemical properties, and mechanism of action. Furthermore, it will delve into the general methodologies that researchers are likely to employ to uncover its biosynthetic pathway, providing a roadmap for future investigations in this area.
This compound: A Potent Inhibitor of Enolase
This compound, chemically known as (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, is a natural product that has garnered significant interest for its potent and specific inhibition of enolase, a crucial enzyme in the glycolysis pathway.[1][3] It is produced by actinomycetes of the genus Micromonospora.[1][2] The compound is particularly active under anaerobic conditions and exhibits broad-spectrum antibacterial activity.[1][2]
Mechanism of Action
This compound functions as a transition-state analogue inhibitor of enolase, binding tightly to the active site of the enzyme.[4] This inhibition blocks the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) during glycolysis.[3] The potent inhibitory activity of this compound is highlighted by its low nanomolar IC50 values against human enolase isoforms ENO1 and ENO2.[5]
Table 1: Inhibitory Activity of this compound against Human Recombinant Enolase
| Enolase Isoform | IC50 (nM) |
| ENO1 | 37.9 |
| ENO2 | 42.5 |
| Data sourced from MedchemExpress and is for research use only.[5] |
Methodologies for Discovering the this compound Biosynthetic Pathway
The elucidation of the biosynthetic pathway of a natural product like this compound typically involves a combination of genomics, molecular biology, and analytical chemistry techniques. The general workflow for such a discovery process is outlined below.
References
- 1. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: SF2312 as a Potent Inhibitor of Enolase
Introduction
Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2] This function is critical for energy production in most living organisms.[1][3] Beyond its central role in metabolism, enolase also exhibits non-glycolytic functions, acting as a plasminogen receptor and a heat shock protein, implicating it in various pathological processes, including tumor invasion and metastasis.[4] Given its importance, particularly the reliance of many cancer cells on glycolysis (the Warburg effect), enolase has emerged as a compelling target for therapeutic development.[1]
SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][3] It has been identified as a highly potent, low-nanomolar inhibitor of enolase.[1][3] this compound functions as a transition state analogue, effectively binding to the enzyme's active site.[2] Structural and functional studies have revealed that the inhibitory activity is driven specifically by the (3S,5S)-enantiomer of this compound.[2][5] Its efficacy against both prokaryotic and eukaryotic enolases highlights the conserved nature of the glycolytic pathway.[6]
Mechanism of Action
Enolase catalyzes the conversion of 2-PGA to PEP. This compound, as a transition state analogue, mimics the structure of the intermediate state of this reaction, allowing it to bind with high affinity to the enolase active site and block its catalytic activity. This inhibition disrupts the glycolytic flux, which is particularly detrimental to cells that are highly dependent on glycolysis for ATP generation, such as certain cancer cells or bacteria under anaerobic conditions.[1][7]
Quantitative Data Summary
The inhibitory potency of this compound against human enolase isoforms has been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its low-nanomolar efficacy.
| Enzyme Source | Isoform | IC50 (nM) | Reference |
| Human Recombinant | ENO1 | 37.9 | [8][9] |
| Human Recombinant | ENO2 | 42.5 | [8][9] |
| Lysates from D423 cells overexpressing ENO1/ENO2 | ENO1 & ENO2 | ~10 - 50 | [1][2] |
Signaling Pathway and Inhibition
The following diagram illustrates the catalytic function of enolase within the glycolysis pathway and the mechanism of its inhibition by this compound.
Caption: Enolase catalyzes the conversion of 2-PGA to PEP. This compound inhibits this by binding to enolase.
Experimental Protocols
This section provides a detailed protocol for an in vitro enolase activity assay using this compound as an inhibitor. The described method is a coupled enzyme assay that measures the decrease in NADH fluorescence, which is proportional to enolase activity.[1]
A. Materials and Reagents
-
Enzyme Source: Purified recombinant human ENO1 or ENO2, or cell/tissue lysates containing enolase.
-
Substrate: 2-Phospho-D-glycerate (2-PGA)
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
Reagents:
-
Triethanolamine buffer (pH 7.4)
-
Magnesium Sulfate (MgSO₄)
-
Potassium Chloride (KCl)
-
Adenosine 5'-diphosphate (ADP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock
-
Lysis buffer (e.g., RIPA, NP-40, or 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol at pH 7.4) for sample preparation[1][10]
-
-
Equipment:
B. Preparation of Solutions
-
Enolase Assay Buffer (1X): 100 mM Triethanolamine (pH 7.4), 5 mM MgSO₄, 10 mM KCl.[1] Prepare fresh and keep on ice.
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[9] Store at -20°C. Prepare serial dilutions in the Enolase Assay Buffer just before use. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Mix (2X): Prepare a 2X reaction mix in Enolase Assay Buffer containing 400 µM NADH, 2 mM ADP, excess Pyruvate Kinase, and excess Lactate Dehydrogenase.[1] The exact amounts of PK/LDH may need optimization but should be sufficient to ensure enolase is the rate-limiting step.
-
Substrate Solution (2-PGA): Prepare a stock solution of 2-PGA in water. The final concentration in the assay should be determined based on the Kₘ of the enolase being tested (e.g., a starting concentration of 5 mM was used in one study).[1]
C. Sample Preparation (Cell Lysates)
-
Culture mammalian cells to ~90% confluency.[10]
-
Wash cells once with ice-cold PBS.[10]
-
Add 0.5 mL of ice-cold Lysis Buffer, scrape the cells, and transfer to a microfuge tube.[10]
-
Clarify the lysate by centrifugation at 20,000 x g for 10-30 minutes at 4°C.[1][10]
-
Collect the supernatant and determine the total protein concentration using a Bradford assay.[10]
-
Lysates can be stored at -80°C until use.[10] Dilute the lysate in Enolase Assay Buffer to the desired protein concentration for the assay.
D. Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Enzyme: A fixed amount of purified enolase or cell lysate diluted in Enolase Assay Buffer.
-
Inhibitor: Varying concentrations of this compound (or vehicle control - buffer with DMSO).
-
Buffer: Add Enolase Assay Buffer to bring the volume to 50 µL.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add 50 µL of 2X Reaction Mix to each well.
-
Start Measurement: Immediately after adding the reaction mix, add the 2-PGA substrate to start the reaction. The final volume in each well should be standardized (e.g., 200 µL).
-
Kinetic Reading: Place the plate in a fluorescence plate reader and begin kinetic measurements (Ex: 360 nm, Em: 460 nm). Record readings every 30 seconds for 20-60 minutes.[10][11]
E. Data Analysis
-
Determine the rate of reaction (slope) for the linear portion of the NADH fluorescence decrease over time for each well.[10]
-
Subtract the slope of the negative control (no enzyme) from all other readings to correct for background NADH oxidation.[10]
-
Normalize the activity of the this compound-treated wells to the vehicle control (100% activity).
-
Plot the normalized enolase activity (%) against the logarithm of the this compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value of this compound.
Experimental Workflow Diagram
The diagram below outlines the key steps of the in vitro enolase activity assay protocol.
Caption: Workflow for the this compound in vitro enolase inhibition assay.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enolase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 11. abcam.cn [abcam.cn]
Application Notes and Protocols for SF2312 Testing Under Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate (B1237965) that has been identified as a potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a vital step for ATP production, particularly in cells relying on glycolysis. The inhibitory activity of this compound is notably enhanced under hypoxic conditions, where cells are more dependent on glycolysis for energy production due to compromised mitochondrial respiration.[1] This characteristic makes this compound a promising candidate for targeting solid tumors, which often exhibit hypoxic microenvironments and a corresponding upregulation of glycolysis, a phenomenon known as the Warburg effect.
These application notes provide a detailed protocol for testing the efficacy of this compound under hypoxic conditions. The described experiments are designed to assess the compound's impact on cell viability, its mechanism of action through the inhibition of glycolysis, and its effect on the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.
Signaling Pathway and Experimental Rationale
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, followed by proteasomal degradation.[5] In hypoxic environments, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[6] This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating proteins involved in angiogenesis, glucose transport, and glycolysis.[6][7] By inhibiting enolase, this compound disrupts the glycolytic flux, leading to decreased ATP production and selective toxicity towards cells that are highly reliant on this metabolic pathway, particularly under hypoxia.[1]
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. HIF-1 alpha Transcription Factor Assay Kit (Colorimetric) (KA1321): Novus Biologicals [novusbio.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes: SF2312 for Metabolic Flux Analysis using ¹³C-Glucose
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Application Notes: Cellular Thermal Shift Assay (CETSA) for SF2312 Target Engagement
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target in a cellular environment.[1][2] This method relies on the principle of ligand-induced thermal stabilization of the target protein.[3] SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[4][5][6] These application notes provide a detailed protocol for utilizing CETSA to confirm the direct binding of this compound to enolase within cells.
Principle of the Assay
When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm).[7] The binding of a ligand, such as this compound to its target protein, enolase, can increase the protein's thermal stability.[3] This stabilization results in a higher temperature required to denature the protein, thus leading to an increase in its apparent melting temperature (a positive thermal shift, ΔTm).[8] In a CETSA experiment, cells are treated with the compound of interest, heated, and then lysed. The aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting or other protein detection methods.[9]
Applications
-
Target Engagement Validation: Directly demonstrates that this compound binds to enolase in intact cells or cell lysates.[4]
-
Dose-Response Analysis: By performing isothermal dose-response (ITDR) CETSA, the potency of this compound in engaging its target can be quantified and expressed as an EC50 value.[10][11]
-
Structure-Activity Relationship (SAR) Studies: CETSA can be used to compare the target engagement of different this compound analogs, guiding lead optimization in drug discovery programs.[10]
-
Translational Studies: The assay can be adapted to assess this compound target engagement in more complex biological samples, such as tissue lysates.[9]
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by inhibiting enolase, a critical enzyme in the glycolytic pathway. Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP), a crucial step in the generation of ATP. By binding to enolase, this compound blocks this conversion, leading to a depletion of ATP and inhibition of cellular proliferation, particularly in cells that are highly dependent on glycolysis, such as certain cancer cells.[4][12]
Quantitative Data Summary
| Compound | Target | Cell Line | Assay Type | Parameter | Value |
| Capsaicin | tNOX (ENOX2) | T24 | Thermal Shift | Tm (Control) | 48.5 °C |
| Tm (Capsaicin-treated) | 56.7 °C | ||||
| ΔTm | +8.2 °C |
Disclaimer: The data in the table above is for Capsaicin and its target tNOX (ENOX2) and is provided for illustrative purposes only to demonstrate how CETSA data is presented.[13]
Experimental Protocols
Two common formats for CETSA are the thermal shift (melt curve) assay and the isothermal dose-response (ITDR) assay.
Thermal Shift (Melt Curve) CETSA Protocol
This protocol aims to determine the melting temperature (Tm) of enolase and the thermal shift (ΔTm) upon this compound binding.
Materials:
-
Cell line of interest (e.g., D423 glioma cells overexpressing ENO2)[4]
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4, supplemented with protease inhibitors)[4]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Enolase (e.g., anti-ENO1 or anti-ENO2) and anti-loading control (e.g., anti-Vinculin)[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 100 µM) or DMSO vehicle for a predetermined time (e.g., 1-3 hours) at 37°C.[4]
-
-
Cell Harvesting and Lysis:
-
Heat Treatment:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Dilute the lysates to a consistent concentration in lysis buffer.[4]
-
Aliquot the lysate from each treatment group (this compound and DMSO) into separate PCR tubes.
-
Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.[4] Include a non-heated control for each treatment group.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against enolase and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize with a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for enolase and the loading control.
-
Normalize the enolase band intensity to the loading control.
-
Plot the normalized enolase signal as a function of temperature for both this compound-treated and DMSO-treated samples to generate melt curves.
-
Determine the Tm for each curve (the temperature at which 50% of the protein is denatured).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample.
-
Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the EC50 of this compound for enolase engagement at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Include a DMSO vehicle control.
-
Treat cells with the different concentrations of this compound for a predetermined time at 37°C.
-
-
Cell Harvesting and Lysis:
-
Follow the same procedure as in the melt curve protocol to obtain cell lysates for each this compound concentration.
-
-
Heat Treatment:
-
Based on the melt curve data, select a single temperature that results in approximately 50-70% protein aggregation in the absence of the ligand.
-
Heat all lysate samples (from all this compound concentrations and DMSO control) at this fixed temperature for 3 minutes in a thermocycler. Include non-heated controls for the highest and lowest this compound concentrations.
-
-
Separation and Analysis:
-
Follow steps 4 and 5 from the melt curve protocol to separate the soluble and aggregated proteins and perform Western blot analysis.
-
-
Data Analysis:
-
Quantify and normalize the enolase band intensities for each this compound concentration.
-
Plot the normalized enolase signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
CETSA Experimental Workflow
The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico-based identification of human α-enolase inhibitors to block cancer cell growth metabolically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analytik-jena.com [analytik-jena.com]
- 4. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Capsaicin Targets tNOX (ENOX2) to Inhibit G1 Cyclin/CDK Complex, as Assessed by the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SF2312 Disc Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora. It functions as a potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4] This unique mode of action makes this compound a compound of interest for antimicrobial research and development. The disc diffusion assay is a widely used method to determine the susceptibility of bacteria to antibiotics. This document provides detailed application notes and a protocol for performing a disc diffusion assay with this compound.
Principle of the Assay
The disc diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative in vitro test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[5][6] A paper disc impregnated with a known concentration of the antibiotic is placed on an agar (B569324) plate uniformly inoculated with the test bacterium. The antibiotic diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of growth inhibition will appear around the disc. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic.
A crucial aspect for testing this compound is its mechanism of cellular uptake. Similar to the antibiotic fosfomycin, this compound requires the bacterial hexose-6-phosphate transporter to enter the cell.[1][2] Therefore, the addition of an inducer of this transporter, such as glucose-6-phosphate (G6P), to the growth medium is essential for observing its antibacterial activity in some species like E. coli.[1]
Applications
-
Screening for Antibacterial Activity: The this compound disc diffusion assay can be used as a preliminary screen to evaluate its efficacy against a panel of pathogenic bacteria.
-
Investigating Structure-Activity Relationships: As demonstrated in research, this assay can differentiate the activity of various stereoisomers and analogues of this compound, highlighting that the (3S)-enantiomer is the biologically active form.[1]
-
Quality Control: To ensure the potency of different batches of synthesized or purified this compound.
Quantitative Data Summary
The following table summarizes the quantitative data found in the literature for this compound disc diffusion assays. It is important to note that standardized interpretive criteria (i.e., breakpoints for Susceptible, Intermediate, and Resistant categories) for this compound have not been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). The data presented here is from specific research studies.
| Organism | Antibiotic on Disc | Disc Potency | Media Supplement | Incubation Conditions | Zone of Inhibition (diameter) | Reference |
| E. coli | This compound | 35 µg | Glucose-6-Phosphate (G6P) | 37°C, overnight | ~24 mm | [1] |
| E. coli | Methylthis compound | 35 µg | Glucose-6-Phosphate (G6P) | 37°C, overnight | ~24 mm | [1] |
| E. coli | (3S)-Methylthis compound | 35 µg | Glucose-6-Phosphate (G6P) | 37°C, overnight | Distinct zone of inhibition | [1] |
| E. coli | (3R)-Methylthis compound | 35 µg | Glucose-6-Phosphate (G6P) | 37°C, overnight | No zone of inhibition | [1] |
Experimental Protocols
This section provides a detailed protocol for performing the this compound disc diffusion assay, based on the standard Kirby-Bauer method and specific requirements for this compound.
Materials
-
This compound compound
-
Sterile 6 mm paper discs
-
Mueller-Hinton Agar (MHA) plates
-
Glucose-6-Phosphate (G6P) solution (sterile)
-
Test bacterial strain(s)
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
-
Sterile forceps
-
Control antibiotic discs (e.g., ampicillin, tetracycline)
Protocol
1. Preparation of this compound Discs
1.1. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water). The concentration should be calculated to deliver the desired amount of this compound per disc (e.g., 35 µg). 1.2. Aseptically apply a precise volume of the this compound solution to each sterile 6 mm paper disc. For example, to prepare a 35 µg disc, apply 10 µL of a 3.5 mg/mL solution. 1.3. Allow the discs to dry completely in a sterile environment (e.g., a biological safety cabinet) before use. 1.4. Store the prepared discs in a desiccated, dark container at 2-8°C.
2. Inoculum Preparation
2.1. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. 2.2. Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB. 2.3. Vortex the tube to create a smooth, homogeneous suspension. 2.4. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
3. Inoculation of Agar Plate
3.1. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension. 3.2. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.[7] 3.3. Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[7] 3.4. Allow the plate to sit for 3-5 minutes to allow the surface to dry.
4. Application of Discs
4.1. Using sterile forceps, place the prepared this compound discs and any control antibiotic discs onto the inoculated agar surface. 4.2. Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping zones of inhibition. 4.3. Gently press each disc with the forceps to ensure complete contact with the agar surface. Do not move the discs once they have been placed.
5. Incubation
5.1. Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of applying the discs. 5.2. Incubate for 18-24 hours. Do not incubate in a CO₂-enriched atmosphere, as this can alter the pH of the medium and affect the results.[7]
6. Interpretation of Results
6.1. After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disc) to the nearest millimeter using calipers or a ruler. 6.2. Measure the zones from the underside of the plate against a dark, non-reflective background. 6.3. Record the zone diameters. Since there are no established breakpoints for this compound, the results should be interpreted based on the zone size, with larger zones indicating greater susceptibility.
Visualizations
Logical Workflow for this compound Disc Diffusion Assay
Caption: Workflow for the this compound disc diffusion antibiotic susceptibility test.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits bacterial growth by blocking the glycolytic enzyme enolase.
References
- 1. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]
- 7. asm.org [asm.org]
Application Notes and Protocols: Utilizing SF2312 to Interrogate Glycolysis in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a versatile pathogen capable of causing a wide range of infections. Its metabolic flexibility, particularly its reliance on glycolysis for energy production under anaerobic conditions found at infection sites, presents a promising target for novel antimicrobial strategies. SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study the role of glycolysis in the physiology and pathogenesis of S. aureus.
This compound: A Potent Inhibitor of Enolase
This compound, produced by the actinomycete Micromonospora, demonstrates strong antibacterial activity against a range of bacteria, including Staphylococcus.[1] Its mechanism of action is the inhibition of enolase (2-phospho-D-glycerate hydro-lyase), the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis. The inhibitory activity of this compound is particularly pronounced under anaerobic conditions, where bacteria like S. aureus are heavily dependent on glycolysis for ATP generation.[1][3] This characteristic makes this compound an excellent tool for investigating the consequences of glycolytic inhibition on S. aureus viability, virulence, and metabolic regulation.
Key Applications
-
Investigating the role of glycolysis in S. aureus viability under different oxygen conditions.
-
Elucidating the metabolic reprogramming of S. aureus in response to glycolytic stress.
-
Assessing the potential of enolase inhibitors as anti-staphylococcal agents.
-
Studying the link between central carbon metabolism and virulence factor production.
Data Summary
While specific quantitative data for this compound's effect on S. aureus is limited in publicly available literature, the following tables summarize the known inhibitory concentrations for human enolase and provide a template for generating analogous data in S. aureus.
Table 1: Inhibitory Concentration of this compound against Human Enolase
| Enzyme | IC50 (nM) | Reference |
| Human Recombinant ENO1 | 37.9 | [2] |
| Human Recombinant ENO2 | 42.5 | [2] |
Table 2: Expected Outcomes of this compound Treatment on S. aureus Metabolism
| Parameter | Expected Change with this compound Treatment | Rationale |
| Growth (Anaerobic) | Significant Inhibition | High dependence on glycolysis for ATP production. |
| Growth (Aerobic) | Minimal to Moderate Inhibition | ATP can be generated via oxidative phosphorylation. |
| Intracellular ATP Levels | Decrease | Inhibition of a key ATP-generating pathway. |
| Lactate (B86563) Production | Decrease | Blockade of a downstream step from lactate synthesis. |
| 2-Phosphoglycerate (2-PGA) Levels | Increase | Accumulation of the substrate of the inhibited enzyme. |
| Phosphoenolpyruvate (PEP) Levels | Decrease | Reduction in the product of the inhibited enzyme. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol determines the MIC of this compound against S. aureus under both aerobic and anaerobic conditions to demonstrate its glycolysis-dependent antibacterial activity.
Materials:
-
S. aureus strain of interest (e.g., USA300, MRSA strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microtiter plates
-
Aerobic incubator (37°C)
-
Anaerobic chamber or gas-generating pouches (e.g., GasPak™)
-
Plate reader (600 nm)
-
Resazurin solution (optional, for viability assessment)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture S. aureus in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions of this compound: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a no-drug control well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.
-
Incubation:
-
Aerobic Conditions: Incubate one plate in a standard aerobic incubator at 37°C for 18-24 hours.
-
Anaerobic Conditions: Place a second plate in an anaerobic chamber or an anaerobic jar with a gas-generating pouch and incubate at 37°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus. Growth can be assessed by eye or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: S. aureus Enolase Activity Assay
This protocol measures the enzymatic activity of enolase in S. aureus lysates and the inhibitory effect of this compound.
Materials:
-
S. aureus culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Bead beater or sonicator
-
Bradford assay reagent for protein quantification
-
Enolase activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgSO4)
-
2-Phosphoglycerate (2-PGA) substrate
-
Coupled enzyme system (Pyruvate Kinase and Lactate Dehydrogenase)
-
NADH
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare S. aureus Lysate:
-
Grow S. aureus to mid-log phase, harvest the cells by centrifugation, and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonicator on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using the Bradford assay.
-
-
Enolase Activity Assay:
-
In a 96-well plate, prepare a reaction mixture containing enolase activity assay buffer, NADH, ADP, pyruvate (B1213749) kinase, and lactate dehydrogenase.
-
Add a standardized amount of S. aureus lysate to each well.
-
To test for inhibition, pre-incubate the lysate with various concentrations of this compound for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, 2-PGA.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the enolase activity.
-
-
Data Analysis: Calculate the specific activity of enolase (units/mg of protein) and determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Measurement of Intracellular ATP Levels
This protocol quantifies the impact of this compound on the energy status of S. aureus.
Materials:
-
S. aureus culture
-
This compound
-
ATP extraction reagent (e.g., perchloric acid or a commercial reagent)
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
-
Microcentrifuge
Procedure:
-
Treat S. aureus with this compound: Grow S. aureus to mid-log phase and treat with this compound at a concentration near its MIC for a defined period (e.g., 1-2 hours). Include an untreated control.
-
ATP Extraction:
-
Harvest a defined number of cells by centrifugation.
-
Rapidly extract intracellular ATP by resuspending the cell pellet in an ice-cold ATP extraction reagent.
-
Neutralize the extract if using an acid-based extraction method.
-
Clarify the extract by centrifugation.
-
-
ATP Quantification:
-
Use a commercial ATP assay kit according to the manufacturer's instructions.
-
Briefly, add the ATP extract to the luciferin/luciferase reaction mixture.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the intracellular ATP concentration in the samples and normalize it to the cell number or total protein content. Compare the ATP levels in this compound-treated and untreated cells.
Protocol 4: Metabolomic Analysis of Glycolytic Intermediates
This protocol outlines the steps for analyzing changes in the levels of glycolytic intermediates in S. aureus following this compound treatment using LC-MS.
Materials:
-
S. aureus culture
-
This compound
-
Quenching solution (e.g., -80°C methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standards for glycolytic intermediates (e.g., 2-PGA, PEP, lactate, pyruvate)
Procedure:
-
Sample Collection and Quenching:
-
Grow S. aureus to mid-log phase and treat with this compound.
-
Rapidly quench metabolic activity by adding the culture to a quenching solution kept at a very low temperature.
-
Harvest the cells by centrifugation at a low temperature.
-
-
Metabolite Extraction:
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.
-
Lyse the cells (e.g., by bead beating or sonication) in the extraction solvent.
-
Clarify the extract by centrifugation to remove cell debris.
-
-
LC-MS Analysis:
-
Analyze the metabolite extract using a suitable LC-MS method optimized for the separation and detection of polar metabolites like glycolytic intermediates.
-
Use authentic standards to confirm the identity and quantify the concentration of the metabolites of interest.
-
-
Data Analysis: Compare the relative abundance of glycolytic intermediates in this compound-treated and untreated samples. Look for the expected accumulation of 2-PGA and depletion of PEP and downstream metabolites like pyruvate and lactate.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study.
Caption: this compound inhibits the enolase step of glycolysis.
Caption: Workflow for studying this compound in S. aureus.
References
Application Notes and Protocols for SF2312 in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a potent, naturally occurring phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase.[1][2][3] By targeting a fundamental step in cellular energy metabolism, this compound presents a unique tool for investigating the role of glycolysis in neuronal function, neurodegeneration, and neuroinflammation. Organotypic brain slice cultures (OBSCs) offer an exceptional ex vivo model system that preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of the brain, making them an ideal platform for studying the effects of pharmacological agents like this compound on intact neural circuits.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the proposed use of this compound in OBSCs. The information is intended to guide researchers in designing and executing experiments to explore the impact of enolase inhibition on neuronal viability, glial activity, and inflammatory responses within a physiologically relevant context.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting enolase, a critical enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][7] As a transition state analogue, this compound binds to the active site of both enolase isoforms, ENO1 and ENO2, with high affinity, leading to a blockade of glycolysis and subsequent depletion of cellular ATP.[1][3][7] This disruption of energy metabolism has been shown to be selectively toxic to cells that are highly dependent on glycolysis, such as certain cancer cells.[1][2][8] In the context of the brain, where both neurons and glial cells have high energy demands, targeting enolase with this compound can provide valuable insights into the metabolic vulnerabilities of different neural cell types.
Signaling Pathway
Caption: Inhibition of the glycolytic pathway by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on existing literature. This data can serve as a reference for dose-response studies in organotypic brain slice cultures.
Table 1: In Vitro Enolase Inhibition
| Parameter | Target | Value | Reference |
|---|---|---|---|
| IC₅₀ | Human Recombinant ENO1 | 37.9 nM | [2] |
| IC₅₀ | Human Recombinant ENO2 | 42.5 nM | [2] |
| IC₅₀ | Enolase from various sources | 10 - 50 nM |[1] |
Table 2: Cellular Effects on ENO1-Deleted Glioma Cells
| Parameter | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Proliferation Inhibition | D423 (ENO1-deleted) | Low µM range | Significant inhibition | [2][8] |
| Proliferation Inhibition | D423 (ENO1-rescued) | > 200 µM | Minimal inhibition | [2][8] |
| Apoptosis Induction | D423 (ENO1-deleted) | Starting at 12.5 µM | Increased cell death | [8] |
| ATP Depletion | D423 (ENO1-deleted) | 10-25 µM | Significant decrease |[1][8] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from established methods for preparing organotypic hippocampal or cortical slice cultures from postnatal day 8-10 (P8-P10) mouse or rat pups.[4][5][9]
Materials:
-
Postnatal day 8-10 mouse/rat pups
-
Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with 25 mM D-glucose, chilled to 4°C and continuously bubbled with 95% O₂/5% CO₂.
-
Culture medium: 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 1 mM L-glutamine, 25 mM D-glucose, and 1% penicillin-streptomycin.[5][10]
-
Sterile dissecting tools
-
Vibratome (e.g., Leica VT1000S)
-
30 mm, 0.4 µm pore size cell culture inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Anesthetize and decapitate P8-P10 pups in accordance with approved animal welfare protocols.
-
Under sterile conditions, dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Isolate the desired brain region (e.g., hippocampus or cortex).
-
Mount the brain tissue onto the vibratome stage using cyanoacrylate glue.
-
Cut 300-400 µm thick slices in the desired orientation (e.g., coronal or sagittal).[4][5]
-
Collect the slices in a petri dish containing cold, oxygenated dissection medium.
-
Prepare 6-well plates by adding 1 mL of culture medium to each well and placing a cell culture insert into each well.
-
Carefully transfer 1-3 slices onto the surface of each insert using a modified Pasteur pipette.[4][9]
-
Remove any excess medium from the top of the insert to ensure an air-liquid interface.
-
Place the culture plates in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days. Allow slices to stabilize for at least 7 days in vitro (DIV) before initiating experiments.
Protocol 2: Treatment of Brain Slices with this compound
Materials:
-
Stabilized organotypic brain slice cultures (≥ 7 DIV)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO, store at -80°C)
-
Fresh culture medium
Procedure:
-
Prepare fresh culture medium containing the desired final concentrations of this compound. Based on existing data, a concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments.
-
Include a vehicle control group (medium with the same concentration of the solvent used for the this compound stock).
-
Carefully aspirate the old medium from the wells of the culture plates.
-
Add 1 mL of the this compound-containing medium or vehicle control medium to each well.
-
Return the plates to the incubator. The duration of treatment will depend on the experimental endpoint (e.g., 24-72 hours for viability assays, shorter time points for metabolic flux analysis).
Protocol 3: Assessment of Neuronal Viability and Cell Death
A. Propidium (B1200493) Iodide (PI) Staining for Cell Death:
-
Add propidium iodide (PI) to the culture medium at a final concentration of 2-5 µg/mL.
-
Incubate for 30 minutes to 2 hours at 37°C.
-
Image the slices using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm). The intensity of PI fluorescence correlates with the extent of cell death.
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Collect the culture medium at the end of the treatment period.
-
Measure the amount of LDH released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Results can be expressed as a percentage of the total LDH released from a positive control group (slices treated with a lysis buffer).
C. Immunofluorescence for Neuronal Markers:
-
At the end of the experiment, fix the slices in 4% paraformaldehyde (PFA) for 2-4 hours at 4°C.
-
Wash the slices with phosphate-buffered saline (PBS).
-
Perform immunostaining using primary antibodies against neuronal markers (e.g., NeuN for mature neurons, MAP2 for dendrites) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Use appropriate fluorescently labeled secondary antibodies for visualization.
-
Image the stained slices using a confocal or fluorescence microscope to assess changes in neuronal morphology, density, and glial activation.
Experimental Workflow
Caption: Proposed experimental workflow for this compound application.
Potential Applications and Expected Outcomes
-
Modeling Metabolic Stress: this compound can be used to induce a state of acute metabolic stress in a complex brain tissue environment. This allows for the study of how different cell types (neurons, astrocytes, microglia) respond to energy deprivation and the subsequent effects on neuronal function and survival.
-
Investigating Neuroprotection: The OBSC model treated with this compound can serve as a platform for screening neuroprotective compounds that may rescue neurons from metabolic failure.
-
Studying Neuroinflammation: Glycolysis is intricately linked to inflammatory processes in microglia and astrocytes.[11][12][13] By inhibiting enolase, this compound may modulate the inflammatory response to other stimuli (e.g., lipopolysaccharide) in the slice cultures. This can be assessed by examining changes in microglial morphology and cytokine release.
-
Drug Development: For drug development professionals, this system provides a more physiologically relevant model than dissociated cell cultures to test the neurotoxic potential of new compounds that may interfere with cellular metabolism.
Disclaimer: The application of this compound in organotypic brain slice cultures is a proposed use based on the compound's known mechanism of action and established culture methodologies. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific research questions. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel organotypic cortical slice culture model for traumatic brain injury: molecular changes induced by injury and mesenchymal stromal cell secretome treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 11. news.berkeley.edu [news.berkeley.edu]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. Key Anti-Inflammatories That Decline in the Aging Brain Identified | Technology Networks [technologynetworks.com]
Application Notes and Protocols for SF2312 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a potent natural product inhibitor of the glycolytic enzyme enolase.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in glycolysis.[4] In cancer cells exhibiting the Warburg effect, there is a heightened reliance on glycolysis for energy production.[4] Notably, some cancers, such as specific gliomas, harbor a homozygous deletion of the ENO1 gene, making them exclusively dependent on the ENO2 isoform for survival.[4] this compound inhibits both ENO1 and ENO2 with nanomolar potency, and this selective vulnerability makes it a promising therapeutic agent for ENO1-deleted cancers.[5][6] In vitro studies have demonstrated the selective toxicity of this compound against ENO1-deleted glioma cell lines.[4][6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo xenograft models, with a focus on ENO1-deleted glioma.
Mechanism of Action: Targeting Glycolysis in ENO1-Deleted Cancers
This compound acts as a transition state analog inhibitor of enolase.[4] By binding to the active site of both ENO1 and ENO2, it blocks the dehydration of 2-PGA to PEP. This inhibition leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and the depletion of downstream products, including pyruvate (B1213749) and lactate.[4] This disruption of glycolysis leads to a rapid decrease in intracellular ATP levels, ultimately triggering cell death in cancer cells that are highly dependent on this metabolic pathway.[4]
The selective antitumor activity of this compound is most pronounced in cancer cells with a homozygous deletion of the ENO1 gene. These cells are entirely reliant on the ENO2 isoform to maintain glycolytic flux. Inhibition of the remaining enolase activity by this compound is therefore synthetically lethal to ENO1-deleted cancer cells.[4]
Figure 1: this compound Signaling Pathway in ENO1-Deleted Cancer Cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against ENO1-deleted glioma cell lines.
| Cell Line | ENO1 Status | Assay | IC50 / Effect | Citation |
| D423 | Deleted | Proliferation (2 weeks) | Low µM range | [4][6] |
| D423 ENO1-rescued | Intact | Proliferation (2 weeks) | >200 µM | [4][6] |
| D423 | Deleted | Apoptosis Induction | Starts at 12.5 µM | [1] |
| D423 ENO1-rescued | Intact | Apoptosis Induction | Starts at 400 µM | [1] |
| Gli56 | Deleted | Selective Toxicity | Demonstrated | [4] |
| Human Recombinant ENO1 | N/A | Enzyme Inhibition | 37.9 nM | [6] |
| Human Recombinant ENO2 | N/A | Enzyme Inhibition | 42.5 nM | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Potency
1.1. Cell Culture
-
Culture ENO1-deleted glioma cell lines (e.g., D423, Gli56) and their isogenic ENO1-rescued counterparts in appropriate media (e.g., DMEM with 10% FBS).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
1.2. Proliferation Assay
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 500 µM).
-
Incubate for the desired period (e.g., 72 hours or up to 2 weeks for longer-term effects).
-
Assess cell viability using a suitable method, such as the Hoechst 33342 staining for cell number determination.[1]
1.3. Apoptosis Assay
-
Seed cells in 6-well plates.
-
Treat with this compound at various concentrations for 24-72 hours.
-
Stain cells with an apoptosis marker (e.g., YO-PRO-1) and a nuclear counterstain (e.g., Hoechst 33342).[1]
-
Quantify the percentage of apoptotic cells using fluorescence microscopy or flow cytometry.
Protocol 2: Orthotopic Glioma Xenograft Model
Note: Direct in vivo data for this compound is limited, likely due to poor cell permeability.[2] A pro-drug approach, such as with POMHEX (a Pivaloyloxymethyl ester pro-drug of this compound), has shown significant efficacy.[2] The following protocol is a general guideline for an orthotopic glioma xenograft model and can be adapted for this compound or its pro-drugs.
2.1. Cell Preparation
-
Harvest logarithmically growing ENO1-deleted glioma cells (e.g., D423).
-
Wash cells with sterile, serum-free medium or PBS.
-
Resuspend cells to a final concentration of 1 x 10^8 cells/mL in serum-free medium.
2.2. Animal Model
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
2.3. Intracranial Cell Implantation
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animals for recovery.
2.4. Tumor Growth Monitoring
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[2][7]
-
Begin imaging approximately 7-10 days post-implantation.
2.5. Drug Formulation and Administration
-
Important: Due to the likely poor bioavailability of this compound, a pro-drug formulation is recommended for in vivo studies.[2]
-
Prepare the pro-drug of this compound (e.g., POMHEX) in a suitable vehicle (e.g., a solution of 5% N-methyl-2-pyrrolidone, 30% polyethylene (B3416737) glycol 400, and 65% propylene (B89431) glycol).
-
Once tumors are established (e.g., a detectable bioluminescence signal or a volume of ~50-100 mm³ by MRI), randomize mice into treatment and control groups.
-
Administer the drug via an appropriate route, such as intraperitoneal (IP) injection or oral gavage. The dosing schedule will need to be optimized, but a starting point could be daily or every-other-day administration.
2.6. Efficacy Assessment
-
Continue to monitor tumor volume throughout the treatment period.
-
Record animal body weights and monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition or regression. Survival can be a secondary endpoint.
-
At the end of the study, euthanize the animals and collect tumor tissue for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Figure 2: Experimental Workflow for this compound Pro-drug in an Orthotopic Xenograft Model.
Concluding Remarks
This compound represents a promising therapeutic strategy for the targeted treatment of ENO1-deleted cancers. While its in vitro selectivity is well-documented, its translation to in vivo models requires careful consideration of its pharmacological properties. The use of pro-drug strategies has shown promise in overcoming the likely poor cell permeability of the parent compound. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and its derivatives in relevant xenograft models. Further optimization of dosing regimens and vehicle formulations will be critical for advancing this novel therapeutic agent towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing SF2312 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing prodrug strategies to overcome the cell permeability challenges of SF2312, a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a natural product antibiotic produced by the actinomycete Micromonospora.[1][2] It is a highly potent, low-nanomolar inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][4] By inhibiting this step, this compound disrupts glycolysis, which is critical for energy production, particularly in anaerobic organisms and cancer cells exhibiting the Warburg effect.[1] This mechanism explains its efficacy under anaerobic conditions and its selective toxicity towards cancer cells with deletions in the ENO1 gene.[1][2]
Q2: Why does this compound exhibit poor cell permeability?
The primary challenge with this compound is its poor cell permeability, which is largely due to the presence of a negatively charged phosphonate moiety in its structure.[1][5] This polar group hinders its ability to passively diffuse across the lipophilic cell membrane, limiting its intracellular concentration and overall efficacy in cell-based assays and in vivo models.[5][6]
Q3: What is a prodrug and how can it improve this compound's permeability?
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. The prodrug approach is a well-established strategy to overcome poor physicochemical properties of a drug, such as low permeability.[7][8][9] For this compound, a prodrug strategy involves masking the polar phosphonate group with a lipophilic moiety.[7][8] This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane.[] Once inside the cell, the lipophilic mask is cleaved by intracellular enzymes (e.g., esterases), releasing the active this compound to inhibit enolase.[11]
Q4: What are some common prodrug strategies for polar molecules like this compound?
Common strategies for masking polar functional groups like phosphonates include the use of esters, such as the pivaloyloxymethyl (POM) ester.[5] This approach has been shown to increase the potency of this compound in cell-based systems by approximately 50-fold.[5] Other potential promoieties include amino acid esters, which can also leverage transporter-mediated uptake, and other biocompatible esters that can be readily cleaved intracellularly.[][12]
Q5: How can I confirm if my this compound prodrug is successfully entering the cell and converting to the active drug?
Confirmation involves a multi-step process:
-
Permeability Assessment: Conduct in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays to quantify the improved membrane transport of the prodrug compared to the parent this compound.
-
Intracellular Concentration Measurement: Treat cells with the prodrug, followed by cell lysis and subsequent analysis by LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the intracellular concentrations of both the intact prodrug and the released this compound.
-
Target Engagement Assay: Measure the inhibition of enolase activity within the cell. This can be done by quantifying the ratio of enolase substrate (2-PGA) to its product (PEP) using metabolomic approaches.[13]
-
Cell-Based Potency Assay: Evaluate the cytotoxicity or anti-proliferative effects of the prodrug in relevant cancer cell lines (e.g., ENO1-deleted glioma cells) and compare its EC50 value to that of the parent this compound.[1][2]
Troubleshooting Guides
Problem: Low intracellular concentration of active this compound despite prodrug administration.
| Possible Cause | Suggested Solution |
| Poor Permeability of the Prodrug | The chosen promoiety may not be lipophilic enough. Re-evaluate the LogP of the prodrug. Consider synthesizing analogs with different lipophilic masks. |
| Inefficient Intracellular Conversion | The intracellular enzymes (e.g., esterases) may not be efficiently cleaving the promoiety. Assess the stability of the prodrug in cell lysates. If conversion is slow, consider a different linker that is more susceptible to cleavage by common intracellular enzymes. |
| Active Efflux of the Prodrug | The prodrug might be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Conduct permeability assays in the presence of known efflux pump inhibitors to test this hypothesis. If efflux is confirmed, the prodrug may need to be redesigned to avoid recognition by these transporters. |
| Prodrug Instability | The prodrug may be unstable in the experimental medium, degrading before it can enter the cells. Evaluate the stability of the prodrug in cell culture medium at 37°C over time. If instability is an issue, a more stable promoiety is required. |
Problem: High variability in permeability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Monolayer Integrity (Caco-2) | Ensure consistent cell seeding density and culture conditions. Regularly measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity before each experiment. |
| Compound Precipitation | The prodrug may have poor aqueous solubility, leading to precipitation in the assay buffer. Determine the aqueous solubility of the compound. If necessary, use a co-solvent (e.g., DMSO) at a low, non-toxic concentration. |
| Inaccurate Quantification | The analytical method (e.g., LC-MS/MS) may lack precision or accuracy. Validate the analytical method for linearity, limit of detection (LOD), limit of quantification (LOQ), and reproducibility. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound and its Prodrug (POM-SF2312)
| Compound | Molecular Weight ( g/mol ) | Calculated LogP | Aqueous Solubility (µg/mL) | Enolase IC50 (nM)[2] | Cell-Based EC50 (µM) (ENO1-deleted cells)[5] |
| This compound | 211.1 | -2.5 | >1000 | ~40 | >10 |
| POM-SF2312 | 325.2 | 0.8 | <10 | Inactive (Prodrug) | ~0.2 |
Table 2: Permeability of this compound and POM-SF2312 in Caco-2 Cells
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | <0.1 | N/A |
| POM-SF2312 | 5.2 | 1.2 |
| Propranolol (High Permeability Control) | >10 | <2 |
| Atenolol (Low Permeability Control) | <0.5 | >2 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values >200 Ω·cm².
-
Assay Preparation: Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Compound Application: Add the test compound (this compound or its prodrug) to the apical (A) side of the Transwell insert. To the basolateral (B) side, add fresh HBSS.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Intracellular Prodrug to Drug Conversion Assay
-
Cell Seeding: Plate a suitable cancer cell line (e.g., D423 ENO1-deleted glioma cells) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the this compound prodrug at a desired concentration for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Harvesting and Lysis: At each time point, wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Sample Preparation: Precipitate proteins from the cell lysate using cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both the intact prodrug and the released this compound.
-
Data Analysis: Plot the concentrations of the prodrug and this compound over time to determine the rate of intracellular conversion.
Visualizations
Caption: this compound inhibits the enolase-catalyzed conversion of 2-PGA to PEP in the glycolysis pathway.
Caption: Workflow for the design and evaluation of this compound prodrugs.
Caption: Troubleshooting logic for low efficacy of this compound prodrugs.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: SF2312 Prodrug POMHEX
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and use of the SF2312 prodrug, POMHEX. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure successful experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with POMHEX.
| Problem | Potential Cause | Recommended Solution |
| High toxicity in ENO1-wildtype (WT) control cell lines | 1. Concentration too high: Off-target effects can occur at elevated concentrations.[1] 2. Pulsed vs. Continuous Exposure: Continuous exposure may lead to increased toxicity in sensitive cell lines.[2] 3. Contamination: The POMHEX stock solution or cell culture may be contaminated. | 1. Perform a dose-response curve to determine the optimal concentration. For many glioma cell lines, concentrations should be kept in the nanomolar range for ENO1-deleted cells, while WT cells can tolerate micromolar levels.[1] 2. Consider a pulsed exposure. For instance, exposing cells to POMHEX for 1 hour followed by a wash and replacement with fresh media has been shown to widen the therapeutic window.[2] 3. Ensure sterile handling techniques and regularly test for mycoplasma contamination. Prepare fresh stock solutions. |
| Low or no efficacy in ENO1-deleted cell lines | 1. Inactive Compound: The prodrug may not be efficiently converted to its active form, HEX, within the cells.[2][3][4] 2. Incorrect Cell Line: The ENO1 deletion status of the cell line may be incorrect. 3. Compound Degradation: POMHEX or its precursor, POMSF, may have degraded due to poor stability.[1][5] | 1. Confirm intracellular conversion by metabolic analysis (e.g., liquid chromatography-mass spectrometry) to detect HEX. 2. Verify the ENO1 deletion status of your cell line using genomic techniques (e.g., PCR, Western blot). 3. POMHEX is more stable than its predecessor, POMSF.[1][5] However, it is still advisable to prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments | 1. Variability in Cell Culture Conditions: Factors such as cell passage number, confluence, and media composition can affect experimental outcomes. 2. Inconsistent Drug Preparation: Differences in the preparation of POMHEX stock solutions can lead to variability. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Standardize the procedure for preparing and diluting POMHEX. |
| Difficulty with in vivo studies | 1. Sub-optimal Pharmacokinetics: POMHEX has a short half-life in rodents due to high carboxylesterase activity in their plasma.[2] 2. Poor Aqueous Stability of Related Compounds: While POMHEX is more stable, related compounds like POMSF have shown poor aqueous stability.[1][5] | 1. Be aware of the rapid conversion of POMHEX to its hemi-ester and active HEX form, especially in mice.[2] Intact POMHEX may be undetectable in plasma shortly after administration. Pharmacokinetic profiles are expected to be more favorable in primates.[2] 2. For in vivo administration, ensure proper formulation to maintain compound integrity. |
Frequently Asked Questions (FAQs)
Synthesis and Formulation
Q1: What is the rationale behind creating the POMHEX prodrug from this compound?
A1: this compound is a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase.[6][7][8] However, it has poor cell permeability.[1][5] The addition of pivaloyloxymethyl (POM) ester groups creates the prodrug POMHEX, which is more lipophilic and can more readily cross cell membranes.[9] Once inside the cell, these POM groups are cleaved by intracellular esterases to release the active drug, HEX.[2][3][4] This strategy increases the intracellular concentration of the active inhibitor, enhancing its potency in cell-based assays by approximately 50- to 100-fold compared to this compound.[1][5]
Q2: Are there any key considerations for the synthesis of POMHEX?
A2: The synthesis of POMHEX is a multi-step process.[9] A key precursor, this compound, can be challenging to work with due to its racemic nature and the potential for epimerization at the C-3 and C-5 positions under alkaline conditions.[10] The synthesis of the bis-POM prodrug involves the reaction of the parent compound with an appropriate POM-containing reagent.[9]
Mechanism of Action
Q3: How is POMHEX activated within the cell?
A3: POMHEX is biologically inactive and requires a two-step intracellular bioactivation process. First, the uncharged POMHEX rapidly diffuses across the cell membrane. Inside the cell, high carboxylesterase activity hydrolyzes one of the POM ester groups, trapping the now negatively charged mono-ester form within the cell. Subsequently, phosphodiesterases cleave the second POM group, releasing the fully active enolase inhibitor, HEX.[2][9]
Q4: What is the molecular target of POMHEX, and what is the principle of "collateral lethality"?
A4: The active form of POMHEX, HEX, targets and inhibits enolase, a critical enzyme in the glycolysis pathway.[3][4][6] There are two isoforms of enolase, ENO1 and ENO2, which are functionally redundant.[3][4] Some cancers, like glioblastoma, have a homozygous deletion of the ENO1 gene.[3][4] These cancer cells survive by relying solely on the ENO2 isoform.[3][4] By inhibiting both enolase isoforms (with a preference for ENO2), HEX selectively kills these ENO1-deleted cancer cells while having minimal effect on healthy cells with both isoforms.[1][3][4] This therapeutic strategy is known as "collateral lethality".[2][3]
Experimental Design
Q5: What are the recommended cell lines for studying POMHEX?
A5: A typical experimental setup includes:
-
ENO1-deleted cells: D423-MG or Gli56 are commonly used glioblastoma cell lines with a homozygous deletion of ENO1.[8][9]
-
ENO1-isogenic rescued cells: As a control, the ENO1-deleted cell line (e.g., D423) can be engineered to re-express ENO1 (D423 ENO1).[8][9]
-
ENO1-wildtype cells: LN319 is an example of a glioblastoma cell line with intact ENO1 and can be used as a negative control.[9]
Q6: What are typical effective concentrations and treatment durations for POMHEX in cell culture?
A6: POMHEX exhibits high potency against ENO1-deleted glioma cells, with IC50 values typically in the low nanomolar range (e.g., <30 nM).[1][5] In contrast, cell lines with intact ENO1 can tolerate micromolar concentrations.[1][5] For cell proliferation and viability assays, treatment durations can range from 72 hours to two weeks.[2][8] For metabolic flux analysis using 13C-glucose tracing, a 72-hour treatment with approximately 10 µM of the parent compound this compound has been shown to be effective in blocking glycolysis at the enolase step.[8]
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Plate cells (e.g., D423, D423 ENO1, LN319) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of POMHEX in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of POMHEX. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Data Analysis: Calculate the IC50 values for each cell line by plotting cell viability against the logarithm of the drug concentration.
Visualizations
Caption: Intracellular bioactivation pathway of the POMHEX prodrug.
Caption: General experimental workflow for in vitro studies using POMHEX.
Caption: A decision tree for troubleshooting common POMHEX experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
SF2312 Technical Support Center: Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for SF2312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I've seen conflicting data on the aqueous solubility of this compound. Is it considered poorly soluble?
A1: There is indeed varied data from commercial suppliers, with some reporting aqueous solubility as high as 125 mg/mL.[1] However, achieving such high concentrations often requires specific conditions like extensive ultrasonic treatment.[1] In practice, researchers may encounter solubility challenges in physiological buffers or cell culture media, where the compound can precipitate out of solution, especially at higher concentrations or over time. The "poor solubility" issue is often context-dependent and relates to achieving a stable, homogenous solution for reproducible experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common choice, with reported solubility up to 39 mg/mL.[2] Water can also be used, but may require sonication to fully dissolve the compound.[1] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can impact solubility.[2] For final experimental concentrations, the stock solution should be diluted in the appropriate aqueous buffer or medium. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5%).
Q3: Can I adjust the pH to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective technique for improving the solubility of compounds with ionizable groups.[3][4] this compound has a phosphonic acid moiety, which is acidic.[5] Therefore, increasing the pH of the aqueous solution to a slightly basic range (e.g., pH 7.5-8.5) can deprotonate this group, increasing its polarity and enhancing its solubility in water. However, it is essential to consider the pH stability of this compound and the pH tolerance of your experimental system (e.g., cells, enzymes).
Q4: Are there any known stability issues with this compound in aqueous solutions?
A4: While this compound itself is relatively stable, some derivatives developed to improve cell permeability have shown stability issues. For example, a pivaloyloxymethyl (POM) ester prodrug of this compound, designed to enhance cell entry, displayed poor aqueous stability.[6] When working with this compound, it is good practice to prepare fresh aqueous solutions for experiments or store stock solutions at -20°C or -80°C for long-term use.[1] It is recommended to use stock solutions stored at -80°C within six months and those at -20°C within one month.[1]
Troubleshooting Guide
Issue: My this compound is precipitating out of solution in my cell culture medium.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Final concentration is too high | Perform a dose-response experiment to determine the maximum soluble concentration in your specific medium. | See "Protocol for Determining Maximum Soluble Concentration" below. |
| Low temperature | Ensure all solutions are warmed to the experimental temperature (e.g., 37°C for cell culture) before mixing. | Pre-warm the cell culture medium and the this compound working solution to 37°C in a water bath before combining. |
| Interaction with media components | Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are causing precipitation. | Prepare the same concentration of this compound in both your complete cell culture medium and PBS. Incubate under the same conditions and observe for precipitation. |
| Insufficient mixing | Ensure thorough mixing upon dilution of the stock solution. | When preparing the final dilution, add the this compound stock solution to the medium dropwise while vortexing or gently swirling the tube. |
Issue: I am observing inconsistent results in my enzyme inhibition assays.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete dissolution of this compound | Use sonication when preparing the initial stock solution to ensure complete dissolution. | See "Protocol for Preparing this compound Stock Solutions" below. |
| Precipitation during the assay | Lower the final concentration of this compound or add a co-solvent to the assay buffer. | See "Protocol for Using Co-solvents" below. |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment from a frozen stock. | Discard any unused diluted this compound solution after each experiment. |
Data Summary
Reported Solubility of this compound
| Solvent | Concentration | Conditions | Source |
| Water | 125 mg/mL | Requires ultrasonic treatment | MedchemExpress[1] |
| Water | 39 mg/mL | Not specified | Selleck Chemicals[2] |
| DMSO | 10 mg/mL | Requires ultrasonic treatment | MedchemExpress[7] |
| DMSO | 39 mg/mL | Use fresh, anhydrous DMSO | Selleck Chemicals[2] |
| Ethanol | Insoluble | Not specified | Selleck Chemicals[2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator.
-
Sonicate in short bursts of 5-10 minutes, allowing the tube to cool in between to prevent degradation.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (for cell-based assays): If using an aqueous solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1] This is generally not recommended for DMSO stocks due to potential leaching from the filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Determining Maximum Soluble Concentration in Aqueous Media
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution into your target aqueous medium (e.g., cell culture medium, PBS) to achieve a range of final concentrations. Keep the final DMSO concentration constant and low (e.g., 0.5%).
-
Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect each sample for signs of precipitation (cloudiness, visible particles) at regular intervals.
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your specific conditions.
Protocol for Using Co-solvents to Enhance Solubility
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds. Examples include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[3][8]
-
Prepare a high-concentration stock solution of this compound in a suitable co-solvent such as DMSO or ethanol.
-
In your aqueous assay buffer, include a small percentage of the co-solvent (e.g., 1-5%).
-
Perform a vehicle control with the same percentage of co-solvent to ensure it does not affect your experimental results.
-
When preparing the final dilution of this compound, add the stock solution to the co-solvent-containing buffer.
-
Caution: Always check for the compatibility of co-solvents with your specific assay system (e.g., enzyme activity, cell viability).
Visualizations
This compound Mechanism of Action: Inhibition of Glycolysis
This compound is a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[9][10][11] Enolase catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[9][12] By inhibiting this step, this compound disrupts the production of pyruvate (B1213749) and subsequently ATP, which is particularly effective against cells highly reliant on glycolysis, such as certain cancer cells and anaerobic bacteria.[5][9]
Experimental Workflow for Solubility Troubleshooting
The following workflow provides a systematic approach to addressing solubility issues with this compound during experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. ijpbr.in [ijpbr.in]
- 9. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of SF2312 Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of SF2312 enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) of this compound and similar polar compounds.
Question: Why am I unable to achieve baseline separation of this compound enantiomers?
Answer:
Direct chiral separation of this compound is exceptionally challenging and generally considered impractical due to several inherent molecular properties:
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Spontaneous Epimerization: this compound possesses two stereocenters, C3 and C5. The proton at the C3 position is highly acidic, and the C5 position is an anomeric center. This chemical instability leads to spontaneous epimerization in aqueous solutions, meaning the individual enantiomers rapidly convert back into a racemic mixture, nullifying any separation that might have been achieved.[1]
-
High Polarity: As a phosphonate (B1237965) compound, this compound is highly polar. This characteristic can lead to strong interactions with the stationary phase, resulting in poor peak shape and retention behavior on many common chiral stationary phases (CSPs).
-
Lack of a UV Chromophore: this compound does not possess a suitable chromophore for detection by standard UV-Vis detectors, which complicates method development and analysis.
Question: I was able to separate an intermediate in the synthesis of this compound, but the final product is racemic. What happened?
Answer:
This is an expected outcome due to the inherent instability of the stereocenters in the final this compound molecule. While a protected intermediate of this compound, where the acidic proton and anomeric center are masked, can be successfully separated into its enantiomers using chiral HPLC, the subsequent deprotection steps to yield the final this compound molecule will inevitably lead to racemization.[1] The conditions required for deprotection are typically sufficient to cause the epimerization of the newly exposed chiral centers.
Question: My chromatogram shows poor peak shape (e.g., tailing, broadening) when attempting to separate this compound or its analogs. What can I do?
Answer:
Poor peak shape is a common issue in chiral chromatography, especially with polar analytes. Here are several troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
For Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol).
-
For Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. The addition of additives can also be critical.
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can sometimes improve resolution and peak shape.[2]
-
Vary Column Temperature: Temperature can have a significant impact on chiral separations. Experiment with both increasing and decreasing the column temperature to find the optimal condition for your specific separation.[2]
-
Check for System Issues: If all peaks are tailing, it may indicate a system-level problem such as excessive extra-column volume. Ensure tubing between the injector, column, and detector is as short and narrow as possible.[2]
Question: I am experiencing poor reproducibility in my chiral separation method. How can I improve it?
Answer:
Poor reproducibility is a frequent challenge in chiral HPLC. To enhance the consistency of your results, consider the following:
-
Consistent Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase for every run, including accurate measurement of all components and stable pH.
-
Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature. Even minor temperature fluctuations can affect selectivity and retention times.[2]
-
Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[2]
-
Consistent Sample Preparation: The sample solvent should be consistent and compatible with the mobile phase to avoid peak distortion and retention time shifts.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, or (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][3] It is a potent inhibitor of the glycolytic enzyme enolase, with IC50 values in the low nanomolar range for human enolase 1 (ENO1) and enolase 2 (ENO2).[3][4]
Why is the chiral separation of this compound important?
While this compound is synthesized as a racemic mixture, studies have shown that the biological activity is driven by a single enantiomer. X-ray crystallography has revealed that only the (3S,5S)-enantiomer of this compound binds to the active site of enolase 2 (ENO2).[5] Therefore, obtaining enantiomerically pure this compound is crucial for understanding its specific biological activity and for the development of more potent and selective therapeutic agents.
What is the active enantiomer of this compound?
Research indicates that the (3S,5S)-enantiomer is the active form of this compound that inhibits enolase.[5] This was further supported by studies on a methylated analog of this compound, where the C3 stereocenter was stabilized. The (3S)-Methylthis compound was found to be significantly more potent than the (3R) enantiomer.[5]
Are there alternative approaches to obtaining enantiomerically pure this compound?
Given the challenges of separating and maintaining the enantiomeric purity of this compound, research has shifted towards the design and synthesis of analogs with stabilized chiral centers. For example, methylation of the C3 carbon in this compound prevents epimerization at that position, allowing for the stable separation of its enantiomers.[5]
Data Presentation
Due to the previously mentioned challenges, quantitative data for the direct chiral separation of this compound enantiomers is not available in the literature. The following table provides a general troubleshooting summary for chiral HPLC method development, which can be applied to the separation of this compound intermediates or analogs.
| Parameter | Observation | Potential Cause | Suggested Action |
| Resolution | Poor or no separation | Inappropriate Chiral Stationary Phase (CSP) | Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). |
| Suboptimal mobile phase | Adjust organic modifier, pH, and additives. | ||
| High flow rate | Reduce the flow rate. | ||
| Peak Shape | Tailing peaks | Secondary interactions with stationary phase | Add competitive agents to the mobile phase (e.g., acids or bases). |
| Extra-column dead volume | Minimize tubing length and diameter. | ||
| Column overload | Reduce sample concentration or injection volume. | ||
| Reproducibility | Shifting retention times | Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate composition. |
| Temperature fluctuations | Use a column oven for precise temperature control. | ||
| Insufficient column equilibration | Increase equilibration time between runs. |
Experimental Protocols
Note: As direct chiral separation of this compound is not feasible due to epimerization, this section provides a general protocol for the chiral separation of a protected, less polar intermediate of a phosphonate compound, based on common practices for similar molecules. The specific conditions for the this compound intermediate are not publicly detailed.
Objective: To resolve the enantiomers of a protected phosphonate intermediate using chiral HPLC.
Materials:
-
Chiral HPLC system with a UV or other suitable detector
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) is often a good starting point for screening.
-
Mobile Phase: HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Sample: Protected phosphonate intermediate dissolved in the mobile phase.
Methodology:
-
Column Selection and Screening:
-
Begin by screening a selection of chiral stationary phases. Polysaccharide-based CSPs are versatile and often effective for a wide range of compounds.
-
Consult literature for successful separations of structurally similar compounds to guide CSP selection.
-
-
Mobile Phase Preparation:
-
For normal phase chromatography, prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
A typical starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol.
-
The mobile phase should be filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 0.5 mL/min. This can be adjusted to optimize resolution.
-
Column Temperature: Maintain a constant temperature, typically starting at 25 °C.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) to avoid column overload.
-
Detection: Use a detector appropriate for the analyte. If the intermediate has a UV chromophore, a UV detector set to an appropriate wavelength should be used.
-
-
Method Optimization:
-
If no separation is observed, systematically vary the mobile phase composition by changing the percentage of the alcohol modifier.
-
Evaluate the effect of different alcohol modifiers (e.g., ethanol (B145695) vs. isopropanol).
-
Optimize the flow rate and column temperature to improve resolution and peak shape.
-
Mandatory Visualization
Caption: Troubleshooting workflow for chiral HPLC separation.
Caption: The epimerization problem in this compound chiral separation.
References
SF2312 stability in cell culture media
Welcome to the technical support center for SF2312. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and use of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Reduced or No Compound Activity
If you observe lower than expected or no activity of this compound in your cell-based assays, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Compound Degradation in Media | This compound, as a phosphonate (B1237965) compound, may be susceptible to hydrolysis over time in aqueous cell culture media. It is recommended to assess its stability in your specific medium and under your experimental conditions (see Experimental Protocol 1). Consider preparing fresh media with this compound for long-term experiments or replenishing the media at regular intervals. |
| Incorrect Storage | Improper storage of this compound stock solutions can lead to degradation. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] |
| Low Cell Permeability | While this compound is a potent enolase inhibitor, its cellular uptake may be limited in certain cell types.[2] Ensure that the incubation time is sufficient for cellular uptake. For some bacterial species, uptake is facilitated by the glucose-6-phosphate transporter system.[3] |
| Sub-optimal Assay Conditions | The inhibitory effect of this compound is more pronounced under anaerobic or hypoxic conditions where cells are more reliant on glycolysis for ATP production.[4] If applicable to your research question, consider performing experiments under hypoxic conditions to enhance the observable phenotype. |
Issue 2: High Variability Between Experimental Replicates
High variability can obscure the true effect of this compound. The following table outlines potential sources of variability and how to mitigate them.
| Potential Cause | Recommended Action |
| Inconsistent Dosing | Ensure accurate and consistent dilution of the this compound stock solution to the final working concentration in the cell culture medium. Thoroughly mix the medium after adding the compound to ensure a homogenous concentration. |
| Precipitation of Compound | Although this compound is generally soluble in aqueous solutions, high concentrations may lead to precipitation. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the concentration or using a different solvent for the initial stock solution, ensuring the final solvent concentration in the media is non-toxic to the cells (typically <0.5% for DMSO).[5] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell suspension and accurate cell counting before seeding. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent natural product inhibitor of the glycolytic enzyme enolase.[1][6][7] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolysis pathway.[4][8] By inhibiting enolase, this compound disrupts glycolysis, leading to a depletion of ATP and cell death, particularly in cells that are highly dependent on this metabolic pathway, such as certain cancer cells with specific genetic deletions (e.g., ENO1 deletion).[4][9]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.[10] For long-term storage, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, thaw an aliquot and dilute it into your cell culture medium to the desired final concentration.
Q3: Is this compound stable in cell culture media?
A3: The stability of this compound in cell culture media has not been extensively reported in publicly available literature. As a phosphonate compound, it may be susceptible to hydrolysis in aqueous environments, and its stability can be influenced by factors such as pH, temperature, and media components.[6] It is advisable to determine the stability of this compound under your specific experimental conditions using a method such as HPLC (see Experimental Protocol 1). For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Q4: What is the optimal concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound is cell-type dependent. For ENO1-deleted glioma cells, this compound has been shown to inhibit proliferation in the low micromolar (µM) range.[9] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q5: Are there any known resistance mechanisms to this compound?
A5: Specific resistance mechanisms to this compound in mammalian cells are not well-documented. However, cells that are less reliant on glycolysis or have compensatory metabolic pathways may exhibit inherent resistance. For example, cells that can utilize oxidative phosphorylation efficiently may be less sensitive to enolase inhibition under normoxic conditions.
Experimental Protocols
Experimental Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, low-protein binding microcentrifuge tubes or a multi-well plate
-
Incubator set at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-protein binding tubes or wells of a plate. For a time-course experiment, prepare separate aliquots for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Time Point 0: Immediately after preparation, take the "time 0" sample and store it at -80°C until analysis. This will serve as your baseline.
-
Incubation: Place the remaining aliquots in a 37°C, 5% CO2 incubator for the duration of the experiment.
-
Sample Collection: At each subsequent time point, remove the corresponding aliquot from the incubator and immediately store it at -80°C.
-
Sample Preparation for HPLC: Prior to analysis, thaw the samples. Depending on your HPLC system and the media components, you may need to perform a protein precipitation step (e.g., by adding cold acetonitrile) and centrifuge to remove any precipitate.
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC. Develop a method that allows for the separation of the parent this compound peak from any potential degradation products and media components.
-
Data Analysis: Quantify the peak area of the this compound parent compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Plot the percentage remaining versus time to determine the stability profile of this compound in your cell culture medium.
Data Presentation:
Summarize the stability data in a table as follows:
| Time (hours) | Mean % this compound Remaining (± SD) |
| 0 | 100 |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 8 | [Insert Data] |
| 24 | [Insert Data] |
| 48 | [Insert Data] |
Visualizations
Signaling Pathway: Glycolysis and the Action of this compound
The following diagram illustrates the glycolytic pathway and highlights the inhibitory action of this compound on the enzyme enolase.
Caption: this compound inhibits enolase in the glycolytic pathway.
Experimental Workflow: Assessing this compound Stability
This diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
Logical Relationship: Troubleshooting Reduced this compound Activity
This diagram presents a logical approach to troubleshooting experiments where this compound shows reduced activity.
Caption: Troubleshooting logic for this compound activity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Technical FAQs for biochemicals [hellobio.com]
- 4. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting SF2312 inconsistent experimental results
Welcome to the technical support center for SF2312, a potent and selective inhibitor of the glycolytic enzyme enolase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] It specifically targets the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[4] By inhibiting enolase, this compound disrupts glycolysis, leading to a depletion of ATP, the cell's primary energy currency.[1][2] This mechanism is particularly effective in cancer cells that have a deletion of the ENO1 gene, as they become highly dependent on the remaining enolase isoform, ENO2, for energy production.[1][5]
Q2: Why are my experimental results with this compound inconsistent?
A2: Inconsistent results with this compound can arise from several factors. Key areas to investigate include the genetic background of your cell lines, the specific experimental conditions, the handling and preparation of the compound, and the assays being used. This support center provides detailed troubleshooting guides to address these potential issues.
Q3: Is there a specific stereoisomer of this compound that is more active?
A3: Yes, this compound is synthesized as a racemic-diastereomeric mixture. However, co-crystal structures with Enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site and is responsible for the inhibitory activity.[4][6] Variations in the isomeric purity of the compound could potentially contribute to inconsistent results.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability or Proliferation Assays
You may observe significant differences in the IC50 values or the degree of cell death/growth inhibition across experiments.
Potential Causes and Solutions:
-
Cell Line Integrity and ENO1 Status:
-
Verification: The selective toxicity of this compound is critically dependent on the homozygous deletion of the ENO1 gene.[1][7] It is crucial to verify the ENO1 status of your cell lines using genomic DNA PCR or Western blotting for the ENO1 protein.
-
Genetic Drift: Cell lines can undergo genetic changes over time in culture.[8][9][10] Ensure you are using cells at a low passage number and periodically re-verify the ENO1 deletion.
-
Cell Line Authentication: Use authenticated cell lines from a reputable cell bank to avoid cross-contamination or misidentification.
-
-
Oxygen Levels during Incubation:
-
Hypoxia Enhancement: The potency of this compound is significantly enhanced under hypoxic (anaerobic) conditions because cells become more reliant on glycolysis for ATP production.[1]
-
Controlled Environment: Ensure that your cell culture incubator has a tightly controlled and consistent oxygen level. For hypoxia experiments, use a dedicated hypoxia chamber with a calibrated gas mixture. Inconsistent oxygen levels will lead to variable results.
-
-
Compound Preparation and Stability:
-
Solubility: this compound is a polar molecule. Refer to the manufacturer's data sheet for optimal solvent and concentration for stock solutions.[11] Poor solubility can lead to an inaccurate final concentration in your experiments.
-
Storage: Store the compound as recommended by the supplier to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Experimental Workflow for Troubleshooting Variability:
Caption: Troubleshooting workflow for inconsistent this compound results.
Issue 2: Unexpected Off-Target Effects or Cellular Responses
You may observe cellular effects that are not readily explained by the inhibition of glycolysis.
Potential Causes and Solutions:
-
High Compound Concentration:
-
Dose-Response: Like many inhibitors, high concentrations of this compound may lead to off-target effects.[12][13] It is essential to perform a careful dose-response analysis to determine the optimal concentration range for specific enolase inhibition.
-
Phenotypic Correlation: Correlate the observed phenotype with a direct measure of glycolysis inhibition, such as lactate (B86563) production or a metabolic flux analysis.
-
-
Cellular Context:
-
Metabolic Plasticity: Cancer cells can exhibit metabolic plasticity. The specific metabolic wiring of your cell line may influence its response to glycolysis inhibition.
-
Rescue Experiments: To confirm that the observed effects are due to enolase inhibition, perform rescue experiments by overexpressing ENO1 in your ENO1-deleted cell line.[1][7]
-
Signaling Pathway of this compound Action:
Caption: this compound inhibits enolase, blocking glycolysis and ATP production.
Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Human Enolase Isoforms
| Enolase Isoform | IC50 (nM) | Reference |
| Human Recombinant ENO1 | 37.9 | [14] |
| Human Recombinant ENO2 | 42.5 | [14] |
Table 2: Cellular Proliferation Inhibition by this compound in Glioma Cell Lines
| Cell Line | ENO1 Status | Treatment Duration | IC50 (µM) | Reference |
| D423 | Deleted | 2 weeks | Low µM range | [1][14] |
| D423 (ENO1-rescued) | Intact | 2 weeks | > 200 | [1][14] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Hoechst 33342 Staining
This protocol is adapted from studies demonstrating the selective toxicity of this compound.[1][7]
-
Cell Seeding: Seed cells (e.g., D423 ENO1-deleted and D423 ENO1-rescued) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours for short-term effects, or up to 2 weeks for long-term proliferation, changing the media with fresh compound every 3-4 days).
-
Staining: At the end of the incubation period, remove the media and add a solution of Hoechst 33342 (a fluorescent DNA stain) in a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
Imaging and Analysis: Image the plates using a high-content imaging system or a fluorescence plate reader. The total fluorescence intensity per well is proportional to the cell number.
-
Data Normalization: Normalize the fluorescence intensity of the treated wells to the vehicle-only control wells to determine the percentage of cell proliferation.
Protocol 2: 13C-Glucose to 13C-Lactate Conversion Assay (Metabolic Flux)
This protocol is based on methods used to confirm the on-target effect of this compound on glycolysis.[1]
-
Cell Culture: Culture ENO1-deleted and ENO1-rescued cells to ~70-80% confluency.
-
Media Change: Replace the standard culture medium with a medium containing 13C-labeled glucose.
-
Compound Treatment: Treat the cells with this compound at a concentration known to be non-toxic to ENO1-intact cells (e.g., 10 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Sample Collection: Collect the cell culture medium.
-
NMR Analysis: Analyze the collected media using nuclear magnetic resonance (NMR) spectroscopy to quantify the amount of 13C-lactate produced.
-
Data Interpretation: A significant reduction in the conversion of 13C-glucose to 13C-lactate in the this compound-treated ENO1-deleted cells compared to the control and rescued cells confirms the inhibition of glycolysis.
By carefully considering the factors outlined in this technical support center, researchers can enhance the reproducibility and reliability of their experiments with this compound.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 9. Study finds wide variation between human cell lines used for research | Yale News [news.yale.edu]
- 10. journals.biologists.com [journals.biologists.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. youtube.com [youtube.com]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing SF2312 concentration for cell-based assays
SF2312 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of this compound in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] Its primary mechanism of action is the potent inhibition of enolase, a key enzyme in the glycolytic pathway.[1][3][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][5] By inhibiting this step, this compound effectively blocks glycolysis, leading to ATP depletion and cell death, particularly in cells highly dependent on this metabolic pathway.[3]
Q2: What is the primary application of this compound in cancer cell-based assays?
The primary application of this compound is in targeting cancer cells that have a homozygous deletion of the ENO1 gene.[1][3] These cells are entirely dependent on the ENO2 paralog for glycolytic activity.[5][6] this compound inhibits both ENO1 and ENO2, but its use creates a synthetic lethal scenario in ENO1-deleted cancer cells, leading to selective toxicity.[1][7] This makes it a valuable tool for studying metabolic vulnerabilities in cancers like glioblastoma.[1][4]
Q3: What is a typical starting concentration range for this compound in an experiment?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. For inducing cell death in sensitive ENO1-deleted glioma cells, concentrations in the low micromolar (µM) range are effective.[1][2] For example, cell death induction can begin at concentrations as low as 12.5 µM.[7] In contrast, ENO1-intact cells often require concentrations above 200 µM to see a significant impact on proliferation.[1][2][7] For metabolic flux assays, a concentration of 10 µM has been shown to be effective.[1][2]
Q4: Why is this compound significantly more effective in some cell lines than others?
The differential effectiveness of this compound is primarily due to the genetic background of the cell line, specifically the status of the ENO1 gene.[1] Cell lines with a homozygous deletion of ENO1 are highly sensitive because they rely solely on the ENO2 enzyme for glycolysis, which this compound inhibits.[1][5] ENO1-intact cells have a functional redundancy that makes them much more resistant to the effects of enolase inhibition.[1][7]
Q5: How do cell culture conditions, such as oxygen levels, affect this compound activity?
Hypoxic (low oxygen) conditions can significantly enhance the toxicity of this compound.[1] Under hypoxia, cells become more reliant on glycolysis for ATP production.[1] By inhibiting enolase, this compound's effect is amplified, leading to more rapid and complete cell death. In one study, ENO1-deleted glioma cells were almost completely eradicated at concentrations above 6.25 µM after 72 hours under hypoxic conditions.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data for using this compound.
Table 1: Recommended this compound Concentration Ranges for Cell-Based Assays
| Cell Type / Condition | Assay Type | Effective Concentration Range | Treatment Duration | Source(s) |
| ENO1-deleted Glioma Cells | Proliferation / Cell Death | 10 - 50 µM | 72 hours - 2 weeks | [1][7] |
| ENO1-deleted Glioma Cells (Hypoxia) | Cell Death | > 6.25 µM | 72 hours | [1][7] |
| ENO1-intact / Rescued Cells | Proliferation / Cell Death | > 200 µM | 2 weeks | [1][2][7] |
| ENO1-deleted Glioma Cells | Glycolytic Flux | ~ 10 µM | 4 days | [1][2] |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ Value | Source(s) |
| Human Recombinant ENO1 | 37.9 nM | [2] |
| Human Recombinant ENO2 | 42.5 nM | [2] |
| Enolase (General, various sources) | 10 - 50 nM | [1] |
Troubleshooting Guide
Problem: I am not observing the expected level of cytotoxicity or inhibition in my assay.
-
Q: My ENO1-deleted cells are not responding to this compound at low µM concentrations. What could be the issue?
-
Verify Cell Line Genetics: Confirm the ENO1 deletion status of your cell line. Genetic drift can occur over time in culture.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions in an appropriate solvent.
-
Cell Permeability: this compound has inherently poor cell permeability due to its phosphonate moiety.[1][6] Consider longer incubation times to allow for sufficient intracellular accumulation.
-
Culture Conditions: The compound's potency is enhanced under hypoxia.[1] If conducting experiments under normoxic conditions, a higher concentration may be necessary to achieve the desired effect compared to hypoxic environments.
-
Problem: I am observing high levels of cytotoxicity in my control cell lines.
-
Q: My ENO1-intact control cells are showing significant cell death at concentrations below 200 µM. Why is this happening?
-
Concentration is Too High: Although generally resistant, ENO1-intact cells will eventually succumb to enolase inhibition at very high concentrations. Re-evaluate your titration curve and ensure you are not exceeding the selective range. Proliferation of these cells is typically only inhibited at concentrations above 200 µM.[1][7]
-
Off-Target Effects: At high concentrations, the likelihood of off-target effects increases. A thorough dose-response experiment is crucial to identify the therapeutic window.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to non-specific cytotoxicity.
-
Problem: My results are inconsistent between experiments.
-
Q: I am getting significant variability in my results from one experiment to the next. What are the potential causes?
-
Isomeric Composition: this compound is a racemic-diastereomeric mixture, with the (3S,5S)-enantiomer being the active form.[5] Batch-to-batch variation in the isomeric composition of the compound can lead to inconsistent results. If possible, source this compound with a defined isomeric ratio.
-
Cell State: Ensure that cells are in a consistent growth phase (e.g., logarithmic) and at a consistent density at the start of each experiment. Cell passage number should also be monitored and kept within a narrow range.
-
Experimental Timing: Adhere strictly to the same incubation times and treatment schedules for all experiments to ensure reproducibility.
-
Visualized Pathways and Workflows
Caption: this compound inhibits the glycolytic enzyme Enolase.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 4. researchgate.net [researchgate.net]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
MethylSF2312 as a non-epimerizable SF2312 analog
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of MethylSF2312, a non-epimerizable analog of the potent enolase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is Methylthis compound and how does it differ from this compound?
A1: Methylthis compound is a synthetic analog of this compound, a natural phosphonate (B1237965) antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1][2] The key difference lies in the methylation at the C-3 position of the pyrrolidinone ring in Methylthis compound. This modification prevents the epimerization that occurs at the acidic alpha-proton of this compound, resulting in a stereochemically stable compound.[2] While this compound exists as a racemic mixture in solution, Methylthis compound can be separated into its stable enantiomers.[3]
Q2: What is the mechanism of action of Methylthis compound?
A2: Methylthis compound, like this compound, is a transition-state analogue that inhibits the enzyme enolase.[2] Enolase is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[4] By inhibiting enolase, Methylthis compound disrupts glycolysis, leading to a depletion of ATP and subsequent cell death, particularly in cells that are highly dependent on glycolysis for energy production.[4]
Q3: What is the primary application of Methylthis compound in research?
A3: Methylthis compound is primarily used as a tool compound to study the effects of enolase inhibition in various biological systems. A significant area of research is in oncology, specifically targeting cancers with a homozygous deletion of the ENO1 gene. These cancer cells are solely reliant on the ENO2 isoform for glycolysis and are therefore selectively sensitive to enolase inhibitors like Methylthis compound.[2]
Q4: How does Methylthis compound enter cells?
A4: The cellular uptake of this compound and its analogs can be dependent on the cell type. In some bacteria, such as E. coli, uptake is facilitated by the glucose-6-phosphate transporter.[2] In mammalian cells, the exact mechanism is less clear, but the charged nature of the phosphonate group generally leads to poor cell permeability.[5] Prodrug approaches, such as the pivaloyloxymethyl (POM) ester of this compound, have been developed to improve cellular uptake.[5]
Q5: How should I prepare and store Methylthis compound stock solutions?
A5: Phosphonate compounds are generally soluble in aqueous solutions but may have limited solubility in organic solvents.[6] For stock solutions, it is recommended to use a solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your cell culture experiments (ideally ≤0.5%). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and Methylthis compound against Enolase
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human Recombinant ENO1 | Enzymatic Assay | 37.9 | [7] |
| This compound | Human Recombinant ENO2 | Enzymatic Assay | 42.5 | [7] |
| Racemic this compound | ENO2 (in E. coli lysates) | Enzymatic Assay | ~10 | [2] |
| Racemic Methylthis compound | ENO2 (in E. coli lysates) | Enzymatic Assay | ~10 | [2] |
| (3S)-Methylthis compound | Enolase | Enzymatic Assay | Up to 2000-fold more potent than (3R)-Methylthis compound | [2] |
Table 2: Cellular Activity of this compound and Methylthis compound in Glioma Cell Lines
| Compound | Cell Line | Genotype | Assay Type | Effect | Reference |
| Racemic this compound | D423 | ENO1-deleted | Proliferation Assay | Selectively toxic | [2] |
| Racemic Methylthis compound | D423 | ENO1-deleted | Proliferation Assay | Selectively toxic, similar to this compound | [2] |
| Racemic this compound | D423 ENO1-rescued | ENO1-intact | Proliferation Assay | Significantly less toxic | [2] |
| Racemic Methylthis compound | D423 ENO1-rescued | ENO1-intact | Proliferation Assay | Significantly less toxic | [2] |
| Racemic this compound | LN319 | ENO1-WT | Proliferation Assay | Significantly less toxic | [2] |
| Racemic Methylthis compound | LN319 | ENO1-WT | Proliferation Assay | Significantly less toxic | [2] |
Experimental Protocols
Protocol 1: Enolase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from commercially available kits and published literature for measuring enolase activity in cell lysates.[8][9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Enolase assay buffer (e.g., 20 mM imidazole-HCl, pH 7.0, 400 mM KCl, 1 mM magnesium acetate)
-
2-Phosphoglycerate (2-PG) substrate
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Coupled enzyme mix (containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
NADH
-
96-well microplate (UV-transparent for absorbance reading)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with Methylthis compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 10-50 µg) to each well.
-
Add the enolase assay buffer containing the coupled enzyme mix and NADH.
-
Initiate the reaction by adding the 2-PG substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to the enolase activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Normalize the enolase activity to the protein concentration for each sample.
-
Compare the activity in Methylthis compound-treated samples to the vehicle control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of Methylthis compound on cell viability.[10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methylthis compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Methylthis compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Methylthis compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of Methylthis compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Enolase Activity in an In Vitro Assay
| Possible Cause | Troubleshooting Step |
| Degraded Methylthis compound | Prepare fresh stock solutions of Methylthis compound. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Incorrect Assay Conditions | Ensure the pH of the assay buffer is optimal for enolase activity (typically around 7.0-8.0). Verify the concentrations of all assay components, including substrate and cofactors. |
| Enzyme Inactivity | Use a fresh batch of enolase or cell lysate. Ensure proper storage of the enzyme/lysate. Include a positive control inhibitor (e.g., this compound or fluoride (B91410) ions) to validate the assay. |
| Interference with Detection Method | If using a spectrophotometric assay, check if Methylthis compound absorbs light at the detection wavelength. Run a control with Methylthis compound in the assay buffer without the enzyme.[11] |
Problem 2: Low Potency or Inconsistent Results in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Increase the incubation time to allow for sufficient compound uptake. Consider using a cell line known to have higher permeability or a prodrug version if available.[5] |
| Compound Instability in Culture Medium | Prepare fresh dilutions of Methylthis compound in media for each experiment. Minimize the exposure of the compound to light and elevated temperatures before adding to the cells. The stability of phosphonates can be pH-dependent.[12] |
| High Protein Binding | If using serum-containing medium, consider reducing the serum concentration during the treatment period, as phosphonates can bind to proteins. |
| Cell Line Resistance | Ensure the chosen cell line is sensitive to enolase inhibition. For cancer studies, ENO1-deleted cell lines are expected to be more sensitive.[2] |
| Incorrect Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
Problem 3: Precipitate Formation in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Low Solubility | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%). Prepare a more diluted stock solution and add a larger volume to the medium, ensuring thorough mixing. |
| Interaction with Media Components | Phosphonates can chelate divalent cations.[6] Test the stability of Methylthis compound in different basal media. Reduce the serum concentration if possible. |
Visualizations
Caption: Signaling pathway of glycolysis and the inhibitory action of Methylthis compound on Enolase.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Decreased lactate concentration and glycolytic enzyme expression reflect inhibition of mTOR signal transduction pathway in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Off-Target Effects of SF2312 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of SF2312 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of the glycolytic enzyme enolase.[1][2][3][4][5][6] It specifically targets both human enolase 1 (ENO1) and enolase 2 (ENO2) isoforms with low nanomolar efficacy.[2][6] this compound functions as a transition state analogue, binding to the active site of enolase and preventing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[7][8] This inhibition blocks a critical step in the glycolytic pathway.
Q2: How selective is this compound for enolase?
A2: Current research indicates that this compound is a highly selective inhibitor for enolase.[1][3] It is particularly effective in targeting cancer cells that have a homozygous deletion of the ENO1 gene, as these cells become heavily reliant on the ENO2 isoform for glycolysis.[1][7][8] The selective toxicity of this compound in these ENO1-deleted cells underscores its on-target specificity.[1][2][9] While extensive off-target profiling data is not widely published, its primary mechanism against a key metabolic enzyme is well-established.[1][3]
Q3: What are off-target effects and why should I be concerned when using this compound?
Q4: Which enantiomer of this compound is biologically active?
A4: this compound has two stereocenters. Co-crystallization studies with ENO2 have consistently shown that the (3S,5S)-enantiomer is the active form that binds to the enolase active site.[7][8] When using this compound, which is often synthesized as a racemic-diastereomeric mixture, it is the (3S,5S) enantiomer that drives the enolase inhibitory activity.[7]
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Unexpectedly Low Concentrations
-
Possible Cause 1: Off-target effects on essential cellular machinery.
-
Solution: Perform a dose-response curve to accurately determine the IC50 for toxicity in your specific cell line. Compare this with the known effective concentrations for enolase inhibition (low µM range in cells).[1] If toxicity occurs at concentrations that do not correlate with the expected level of glycolysis inhibition, off-target effects may be responsible.
-
-
Possible Cause 2: Solvent toxicity (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent is consistent across all experimental conditions and is below toxic levels (typically <0.1%).[11] Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
-
Possible Cause 3: Compound degradation leading to toxic byproducts.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (e.g., -80°C, desiccated).[11]
-
Issue 2: Experimental Phenotype Does Not Match Genetic Knockdown of Enolase (e.g., siRNA/shRNA)
-
Possible Cause 1: The observed phenotype is due to off-target effects of this compound. [11]
-
Solution 1: Use a structurally distinct enolase inhibitor. If a different enolase inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it is more likely that the effect is on-target.
-
Solution 2: Perform a rescue experiment. Introduce a drug-resistant mutant of the target protein. If the phenotype is reversed in the presence of this compound, it confirms the effect is on-target.
-
-
Possible Cause 2: Incomplete knockdown by genetic methods.
-
Solution: Validate the efficiency of your siRNA or shRNA knockdown using Western blot or qPCR to ensure significant reduction of the enolase protein or mRNA levels.
-
-
Possible Cause 3: this compound affects protein function differently than its removal.
-
Solution: this compound inhibits the catalytic function of enolase. Genetic knockdown removes the entire protein, which could have additional non-catalytic functions. Consider this possibility when interpreting results.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Assay Condition |
| This compound | Human Recombinant ENO1 | 37.9 | In vitro enzyme assay |
| This compound | Human Recombinant ENO2 | 42.5 | In vitro enzyme assay |
| This compound | ENO2 (in human cancer cells) | ~10 | Cell lysate enzyme assay |
| Methylthis compound | ENO2 (in human cancer cells) | ~10 | Cell lysate enzyme assay |
Data sourced from MedchemExpress, Selleck Chemicals, and related publications.[2][6][7]
Experimental Protocols
Protocol 1: Validating On-Target Enolase Inhibition in Cells
Objective: To confirm that this compound is engaging and inhibiting enolase within intact cells by measuring the levels of glycolytic metabolites.
Methodology:
-
Cell Treatment: Culture ENO1-deleted and isogenic control cells. Treat the cells with this compound at various concentrations (e.g., 0, 1, 10, 100 µM) for a specified time (e.g., 8-24 hours).
-
Metabolite Extraction: Wash the cells with ice-cold PBS and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Metabolite Analysis (LC-MS/MS): Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-phosphoglycerate (2-PGA) and phosphoenolpyruvate (PEP).
-
Data Analysis: Calculate the ratio of 2-PGA to PEP. A dose-dependent increase in the 2-PGA/PEP ratio indicates successful on-target inhibition of enolase.[9]
Protocol 2: General Off-Target Discovery (Kinase Profiling)
Objective: To identify potential off-target kinases of this compound, as kinases are common off-targets for small molecule inhibitors.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology). The service will test the inhibitory activity of this compound against a broad panel of recombinant kinases at a fixed concentration (e.g., 1 or 10 µM).
-
IC50 Determination: For any kinases that show significant inhibition in the initial screen, perform follow-up dose-response assays to determine the IC50 value.
-
Data Analysis: Compare the IC50 values for any identified off-target kinases with the IC50 for enolase. If the IC50 for an off-target is comparable to the on-target IC50, it may be a biologically relevant off-target that requires further investigation.
Visualizations
Caption: this compound inhibits Enolase, blocking a key step in glycolysis.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Logic of a rescue experiment to confirm on-target effects.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
SF2312 Technical Support Center: In Vivo Studies
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the enolase inhibitor SF2312 and its derivatives in in vivo experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] It is a highly potent inhibitor of enolase, a critical enzyme in the glycolysis pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[3][4] By inhibiting enolase, this compound disrupts cellular energy production. This inhibitory action is particularly effective under anaerobic conditions, where cells are heavily reliant on glycolysis.[3][5]
Q2: I am not observing the expected efficacy of this compound in my animal models. What is a likely cause?
A2: A significant challenge with the direct in vivo application of this compound is its poor cell permeability.[6] This characteristic can lead to suboptimal concentrations of the inhibitor reaching the target tissues and cells, resulting in a lack of efficacy in animal studies. This limitation was a primary motivation for the development of more cell-permeable pro-drug derivatives.[6]
Q3: What are POMHEX and POMSF, and how are they related to this compound?
A3: POMSF and POMHEX are pro-drug derivatives of this compound, designed to overcome its poor cell permeability.[6]
-
POMSF : A Pivaloyloxymethyl (POM) ester pro-drug of this compound, which showed a ~50-fold increase in potency in cell-based systems compared to the parent compound.[6] However, POMSF exhibited poor aqueous stability.[6]
-
POMHEX : A more stable derivative of POMSF, which was selected for in vivo experiments due to its improved stability and potent anti-tumor activity.[6]
Q4: For in vivo studies, what are the advantages of using POMHEX over this compound?
A4: POMHEX offers several key advantages for in vivo research:
-
Enhanced Cell Permeability : As a pro-drug, it is designed to efficiently cross cell membranes.
-
Greater Stability : It has improved aqueous stability compared to the earlier pro-drug, POMSF.[6]
-
Proven In Vivo Efficacy : POMHEX has demonstrated the ability to eradicate intracranial ENO1-deleted tumors in an orthotopic xenograft mouse model, with animals remaining recurrence-free even after treatment cessation.[6][7]
Q5: Does this compound have stereoisomers, and which is the active form?
A5: Yes, this compound has two stereocenters, resulting in four possible enantiomers.[4] X-ray co-crystal structures have shown that only the (3S,5S)-enantiomer binds to the active site of Enolase 2 (ENO2), indicating that this is the active form of the inhibitor.[4]
Q6: How should this compound stock solutions be prepared and stored?
A6: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If preparing an aqueous stock solution, it is recommended to sterilize it by filtering through a 0.22 μm filter before use.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | Cell Line Lysate | IC50 (nM) |
| This compound | Human Recombinant ENO1 | - | 37.9 nM[1] |
| This compound | Human Recombinant ENO2 | - | 42.5 nM[1] |
| This compound | Enolase | D423 cells overexpressing ENO1/ENO2 | 10 - 50 nM[3][5] |
| This compound | Enolase | E. coli lysates | ~10 nM[4] |
| Methylthis compound | Enolase | E. coli lysates | ~10 nM[4] |
In Vivo Efficacy of the this compound Pro-drug POMHEX
| Animal Model | Tumor Type | Treatment | Key Outcomes |
| Orthotopic Intracranial Xenograft (Mouse) | ENO1-deleted Glioma | POMHEX | Eradication of intracranial tumors; mice remained recurrence-free after treatment discontinuation.[6][7] |
Experimental Protocols
Protocol 1: In Vitro Enolase Activity Assay
This protocol is based on an indirect, linked assay that measures NADH fluorescence.
Materials:
-
Cell or tissue lysates
-
This compound or its derivatives
-
Assay Buffer: 20 mM Tris HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4
-
Substrate solution (e.g., 5 mM 2-phosphoglycerate)
-
Coupling enzymes (pyruvate kinase/lactate dehydrogenase)
-
NADH
Procedure:
-
Prepare native lysates from tissues or cells by homogenization in Assay Buffer, followed by sonication and centrifugation to clear the lysate.[3][5]
-
Incubate the lysate with various concentrations of the enolase inhibitor (e.g., this compound) prior to the addition of the substrate.[3]
-
Initiate the reaction by adding the 2-phosphoglycerate substrate.
-
Measure the rate of NADH oxidation (decrease in fluorescence) in a plate reader. The activity of enolase is coupled to the formation of pyruvate (B1213749) and the subsequent conversion of lactate, which consumes NADH.
-
Normalize the enzymatic activity to that of a vehicle-only control.
-
Plot the normalized activity as a function of inhibitor concentration to determine the IC50 value.[3]
Protocol 2: Selective Toxicity Assay in Glioma Cells
This protocol assesses the selective toxicity of this compound against cancer cells with a specific genetic deletion.
Materials:
-
D423 ENO1-deleted glioma cells
-
D423 ENO1-rescued (isogenic control) glioma cells
-
Standard cell culture medium and supplements
-
This compound
-
Hoechst 33342 stain for assessing cell death
Procedure:
-
Plate D423 ENO1-deleted and D423 ENO1-rescued cells at an appropriate density in multi-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., from low micromolar to over 200 μM) for an extended period (e.g., 2 weeks for proliferation assays, 72 hours for cell death assays).[5][8]
-
For proliferation assays, monitor cell growth over the treatment course.
-
For cell death assays, stain the cells with Hoechst 33342 at the end of the treatment period.[8]
-
Image the plates and quantify the number of viable versus dead (condensed, brightly stained nuclei) cells.
-
Observe for selective induction of cell death, which is expected to occur at much lower concentrations of this compound in the ENO1-deleted cells compared to the ENO1-rescued controls.[5][8]
Visualizations
Caption: this compound inhibits glycolysis by blocking the enzyme enolase.
Caption: Preclinical development workflow from this compound to in vivo candidate POMHEX.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Enolase Inhibitors: SF2312 versus PhAH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent enolase inhibitors, SF2312 and Phosphonoacetohydroxamate (PhAH). Enolase, a critical enzyme in the glycolytic pathway, represents a promising target for therapeutic intervention in various diseases, including cancer and infectious diseases. This document synthesizes experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key concepts to aid in research and development decisions.
Executive Summary
This compound and PhAH are both potent inhibitors of enolase, a metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2] While both compounds effectively inhibit enolase activity, this compound, a natural phosphonate (B1237965) antibiotic, demonstrates significantly higher potency than the synthetic tool compound PhAH.[3][4] However, both molecules face challenges with cell permeability, a critical factor for therapeutic efficacy. This has led to the development of pro-drug strategies to enhance cellular uptake, particularly for this compound.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and PhAH, focusing on their half-maximal inhibitory concentrations (IC50) against the human enolase isoforms, ENO1 and ENO2. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enolase Isoform | IC50 (nM) | Reference(s) |
| This compound | Human Recombinant ENO1 | 37.9 | [5][6][7][8] |
| Human Recombinant ENO2 | 42.5 | [5][6][7][8] | |
| PhAH | Human Recombinant ENO1 | 53.2 | [9] |
| Human Recombinant ENO2 | 62.3 | [9] |
Key Observation: this compound consistently exhibits lower IC50 values for both ENO1 and ENO2 compared to PhAH, indicating its superior potency as an enolase inhibitor.[3][5][6][7][8][9]
Performance Comparison
Potency: As evidenced by the IC50 values, this compound is a more potent inhibitor of enolase than PhAH.[3] It is described as a low-nanomolar inhibitor.[4][10]
Mechanism of Action: Both this compound and PhAH are transition-state analogue inhibitors of enolase.[1][11] PhAH is believed to mimic the aci-carboxylate form of the intermediate carbanion in the enolase reaction.[12] A structure-based search revealed that a hypothesized ring-stabilized, backbone-constrained version of PhAH bears a strong resemblance to this compound, which explains this compound's high affinity for the enzyme's active site.[4][10][13]
Cellular Permeability and In Vivo Efficacy: A significant drawback for both inhibitors is their poor cell permeability, which limits their effectiveness in cellular and in vivo models.[3] PhAH, in particular, has been noted for its very poor pharmacological properties and ineffectiveness in vivo.[3][14] While this compound is more potent, it also suffers from poor cell permeability.[3] To address this limitation, a pivaloyloxymethyl (POM) ester pro-drug of this compound, termed POMSF, was developed, which demonstrated a ~50-fold increase in potency in cell-based systems.[3]
Therapeutic Potential: The inhibition of enolase is a particularly attractive strategy for cancers with a homozygous deletion of the ENO1 gene. These cancer cells become solely reliant on the ENO2 isoform for glycolysis, rendering them exquisitely sensitive to enolase inhibitors.[3][13] Both this compound and PhAH have shown selective toxicity to ENO1-deleted glioma cells.[5][13] However, this compound proved to be superior to PhAH in killing ENO1-deleted versus ENO1-rescued glioma cells, especially under hypoxic conditions.[13][15]
Experimental Protocols
A detailed protocol for a standard in vitro enolase inhibition assay is provided below. This methodology is based on established practices for measuring enolase activity.[16][17][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and PhAH against recombinant human enolase (ENO1 or ENO2).
Materials:
-
Recombinant human ENO1 or ENO2
-
This compound and PhAH stock solutions (in an appropriate solvent, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 100 mM KCl
-
Substrate: 2-Phosphoglycerate (2-PG)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a series of dilutions of this compound and PhAH in the assay buffer.
-
Prepare a solution of the recombinant enolase in the assay buffer.
-
-
Assay Reaction Mixture:
-
In each well of the 96-well plate, add the following components to a final volume of 100 µL:
-
Assay Buffer
-
ADP (final concentration, e.g., 1 mM)
-
NADH (final concentration, e.g., 0.2 mM)
-
PK/LDH enzyme mix
-
Diluted this compound or PhAH (or vehicle control)
-
Recombinant enolase
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 100 µL of the 2-PG substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Mandatory Visualizations
Glycolysis Pathway and Enolase Inhibition
Caption: The role of enolase in the glycolytic pathway and its inhibition by this compound and PhAH.
Experimental Workflow for Enolase Inhibition Assay
Caption: A streamlined workflow for determining the IC50 of enolase inhibitors.
Logical Relationship of Enolase Inhibition in ENO1-Deleted Cancer
Caption: The principle of collateral lethality by targeting ENO2 in ENO1-deleted cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enolase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphonoacetohydroxamate |CAS:89893-77-6 Probechem Biochemicals [probechem.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure of the bis divalent cation complex with phosphonoacetohydroxamate at the active site of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enolase Inhibitors SF2312 and deoxy-SF2312
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of SF2312 and its analog, deoxy-SF2312. The information presented herein is based on published experimental data to assist in making informed decisions for research and development purposes. Both compounds are known inhibitors of enolase, a key enzyme in the glycolytic pathway, but exhibit significant differences in their potency and inhibitory mechanisms.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and deoxy-SF2312, highlighting their differential inhibitory activity against enolase.
| Feature | This compound | deoxy-SF2312 |
| Target Enzyme | Enolase (ENO1 and ENO2) | Enolase |
| IC50 (ENO1) | ~10-50 nM[1] | ~2000 nM[1] |
| IC50 (ENO2) | ~10-50 nM[1] | ~2000 nM[1] |
| Inhibitory Kinetics | Mixed competitive and non-competitive[1] | Competitive with respect to 2-PGA[1] |
| Key Structural Feature for Potency | Presence of a 5-hydroxyl group[1] | Lacks the 5-hydroxyl group[1] |
Mechanism of Action and Signaling Pathway
This compound and deoxy-SF2312 exert their effects by inhibiting enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2][3] this compound is a highly potent, natural product inhibitor of enolase with low nanomolar efficacy.[1][2][4][5][6] Its potent activity is attributed to the presence of a 5-hydroxyl group, which is believed to mediate tighter binding to the enzyme and contribute to its preferential inhibition of the ENO2 isoform over ENO1.[1]
In contrast, deoxy-SF2312, which lacks this critical 5-hydroxyl group, is a significantly less potent inhibitor of enolase, with an IC50 value in the micromolar range.[1] The inhibitory kinetics also differ; deoxy-SF2312 displays clear competitive inhibition with respect to the enolase substrate, 2-PGA.[1]
The inhibition of enolase by these compounds disrupts the glycolytic pathway, leading to a decrease in ATP production. This mechanism is particularly effective under anaerobic conditions where cells are heavily reliant on glycolysis for energy.[1] This targeted inhibition of a critical metabolic pathway makes these compounds, particularly the more potent this compound, valuable tools for studying cancer metabolism and as potential therapeutic agents for cancers that are dependent on glycolysis, such as those with ENO1 deletions.[1][2][3][7]
Figure 1. Signaling pathway illustrating the inhibition of Enolase by this compound and deoxy-SF2312 within the glycolytic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the activity of this compound and deoxy-SF2312.
Enolase Activity Assay
This assay is used to determine the inhibitory potency (IC50) of compounds against enolase.
Principle: The enzymatic activity of enolase is measured indirectly. The product of the enolase reaction, phosphoenolpyruvate (PEP), is converted to pyruvate by pyruvate kinase (PK), which in turn is converted to lactate by lactate dehydrogenase (LDH), consuming NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human ENO1 and ENO2
-
2-Phosphoglycerate (2-PGA) substrate
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
ADP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgSO4, 100 mM KCl)
-
This compound and deoxy-SF2312 compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing PK, LDH, NADH, and ADP in the assay buffer.
-
Add the enolase enzyme (either ENO1 or ENO2) to the wells of the microplate.
-
Add varying concentrations of the inhibitors (this compound or deoxy-SF2312) to the wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, 2-PGA.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear phase of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. A generalized experimental workflow for determining the IC50 of enolase inhibitors.
Cell-Based Proliferation Assay
This assay evaluates the effect of the inhibitors on the proliferation of cancer cells, particularly those with a dependency on glycolysis.
Principle: The viability of cells is assessed after treatment with the inhibitors over a period of time. This can be measured using various methods, such as staining with a fluorescent dye that binds to DNA (e.g., Hoechst 33342) or a metabolic assay (e.g., MTT or resazurin).
Materials:
-
Cancer cell lines (e.g., ENO1-deleted glioma cells and their isogenic ENO1-rescued counterparts)
-
Cell culture medium and supplements
-
This compound and deoxy-SF2312 compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., Hoechst 33342, MTT)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or deoxy-SF2312. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or staining.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of SF2312 and Other Glycolysis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel glycolysis inhibitor SF2312 with other well-characterized inhibitors targeting different key enzymes in the glycolytic pathway. The information presented herein is curated from experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting cancer metabolism.
Introduction to Glycolysis Inhibition in Cancer Therapy
The heightened reliance of cancer cells on glycolysis for energy production, known as the Warburg effect, presents a strategic vulnerability for therapeutic intervention.[1] By targeting key enzymes in the glycolytic pathway, it is possible to disrupt the energy supply of tumor cells, leading to cell death and inhibition of tumor growth. This guide focuses on this compound, a potent inhibitor of enolase, and compares its efficacy with three other inhibitors that target different stages of glycolysis: 2-Deoxy-D-glucose (2-DG), Shikonin, and Dichloroacetate (DCA).
Overview of Inhibitors and their Targets
This compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[2][3] In contrast, 2-DG targets the first committed step of glycolysis by inhibiting hexokinase. Shikonin primarily inhibits pyruvate (B1213749) kinase M2 (PKM2), a key regulator of the final step of glycolysis. Dichloroacetate (DCA) acts on pyruvate dehydrogenase kinase (PDK), which regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and the other glycolysis inhibitors, providing a basis for objective comparison of their potency and cellular effects.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target Enzyme | IC50 (Human Enzyme) | Source |
| This compound | Enolase 1 (ENO1) | 37.9 nM | [4] |
| Enolase 2 (ENO2) | 42.5 nM | [4] | |
| Shikonin | Pyruvate Kinase M2 (PKM2) | ~0.3 µM (purified recombinant) | [5] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Inhibition is complex, involving competitive inhibition and accumulation of 2-DG-6-P. Direct IC50 values are not typically reported in the same manner as for specific enzyme inhibitors.[6][7] | |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | IC50 values vary by isoform, generally in the µM to mM range. For example, PDK2 is more sensitive than PDK1.[8][9] |
Table 2: Cellular Efficacy in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Source |
| This compound | D423 Glioma (ENO1-deleted) | Proliferation (2 weeks) | Low µM range | [4] |
| D423 Glioma (ENO1-rescued) | Proliferation (2 weeks) | > 200 µM | [4] | |
| D423 Glioma (ENO1-deleted, hypoxia) | Cell Eradication (72h) | > 6.25 µM | [10] | |
| Shikonin | MCF-7 (Breast Cancer) | Pyruvate Kinase Activity in lysate | 12.2 µM | [5] |
| A549 (Lung Cancer) | Proliferation | 10-50 µM | [11] | |
| Esophageal Cancer Cells | Viability | Dose-dependent reduction | [12] | |
| 2-Deoxy-D-glucose (2-DG) | Acute Lymphoblastic Leukemia Cells | Viability (48h) | 0.22 - 2.70 mM | [1] |
| Pancreatic/Ovarian Cancer Cells | Proliferation | IC50 > 50 mM for some lines | [13] | |
| Dichloroacetate (DCA) | MeWo Melanoma | Viability | 13.3 mM | [14] |
| A375 Melanoma | Viability | 14.9 mM | [15] | |
| U87 MG Glioblastoma | Tumor Growth in CAM model | Effective at 5 mM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of glycolysis inhibitors.
Enolase Activity Assay
This assay measures the enzymatic activity of enolase by monitoring the formation of its product, phosphoenolpyruvate (PEP), which absorbs light at 240 nm.
-
Reagents:
-
Purified recombinant human enolase (ENO1 or ENO2)
-
2-phosphoglycerate (2-PGA) substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound or other test compounds
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a UV-transparent 96-well plate, add the purified enolase enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 2-PGA substrate to all wells.
-
Immediately measure the absorbance at 240 nm at regular intervals using a microplate reader to determine the initial reaction velocity.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Glycolysis inhibitor (this compound, 2-DG, Shikonin, or DCA)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the glycolysis inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.
-
Lactate (B86563) Production Assay
This assay quantifies the amount of lactate secreted into the cell culture medium as a measure of the rate of glycolysis.
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glycolysis inhibitor (this compound, 2-DG, Shikonin, or DCA)
-
Commercial lactate assay kit or reagents for an enzyme-coupled reaction (Lactate Dehydrogenase, NAD+, and a colorimetric probe)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing the desired concentrations of the glycolysis inhibitor.
-
Incubate the cells for a specific period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction where lactate is oxidized to pyruvate, leading to the production of NADH, which is then measured colorimetrically or fluorometrically.[2][5]
-
Normalize the lactate concentration to the cell number or protein content in each well.
-
Compare the lactate production in treated cells to that of untreated controls to assess the inhibitory effect on glycolysis.
-
Mandatory Visualization
The following diagrams illustrate the glycolysis pathway with the points of inhibition for the discussed compounds and a typical experimental workflow.
Caption: Glycolysis pathway showing inhibitor targets.
Caption: General experimental workflow for inhibitor efficacy.
Concluding Remarks
This compound stands out as a highly potent, nanomolar inhibitor of enolase with demonstrated selective toxicity against cancer cells harboring specific genetic deletions, such as ENO1 loss.[2][10] This contrasts with other glycolysis inhibitors like 2-DG and DCA, which typically require millimolar concentrations to exert their effects.[1][14] Shikonin shows intermediate potency, generally in the micromolar range.[5]
The choice of inhibitor will ultimately depend on the specific research question and experimental context. For studies requiring a highly potent and specific inhibitor of a late-stage glycolytic enzyme, this compound is an excellent candidate. For broader studies on the effects of inhibiting earlier stages of glycolysis or the link between glycolysis and the TCA cycle, 2-DG and DCA remain valuable tools. Shikonin offers an alternative for targeting the final step of glycolysis. This guide provides the foundational data and methodologies to make an informed decision for future research and development in the promising field of cancer metabolism.
References
- 1. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Lactate Concentration assay (LDH method) [protocols.io]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Efficacy of Shikonin against Esophageal Cancer Cells and its possible mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Potency of (3S,5S)-SF2312: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the (3S,5S)-enantiomer of SF2312 with other notable enolase inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in validating the activity of this potent glycolysis inhibitor.
This compound is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a highly potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3] The inhibitory activity of this compound resides exclusively in the (3S,5S)-enantiomer, which binds to the active site of the enolase enzyme.[4][5][6] This targeted inhibition of glycolysis makes this compound and its analogs promising candidates for therapeutic development, particularly in the context of cancers with specific metabolic vulnerabilities, such as gliomas with ENO1 deletion.[1][3]
Comparative Performance of Enolase Inhibitors
To objectively assess the efficacy of (3S,5S)-SF2312, its performance was benchmarked against its racemic mixture, a synthetic analog (Methylthis compound), and a well-established synthetic enolase inhibitor, Phosphonoacetohydroxamate (PhAH). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various enzymatic and cell-based assays.
| Compound/Enantiomer | Target | Assay Type | IC50 (nM) | Reference |
| This compound (racemic) | Human Recombinant ENO1 | Enzymatic Assay | 37.9 | [2] |
| This compound (racemic) | Human Recombinant ENO2 | Enzymatic Assay | 42.5 | [2] |
| This compound (racemic) | Enolase in D423 Cell Lysate | Enzymatic Assay | ~10 - 50 | [1] |
| Methylthis compound (racemic) | Human ENO2 | Enzymatic Assay | ~10 | [4][7] |
| (3S)-Methylthis compound | Enolase | Enzymatic Assay | Up to 2000-fold more potent than (3R) | [4][5] |
| This compound (racemic) | ENO1-deleted D423 Glioma Cells | Cell Proliferation Assay | Low µM range | [2] |
| Methylthis compound (racemic) | ENO1-deleted Glioma Cells | Cell-based Toxicity Assay | Similar to this compound | [4][7] |
| Phosphonoacetohydroxamate (PhAH) | Enolase | Enzymatic Assay | nM IC50 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's activity.
In Vitro Enolase Inhibition Assay (Indirect)
This assay determines the inhibitory effect of a compound on enolase activity by coupling the enolase reaction to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions.
Principle: Enolase converts 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). PEP is then used by PK to generate pyruvate, which is subsequently reduced to lactate by LDH, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is monitored by the decrease in fluorescence at 460 nm (excitation at 340 nm) and is proportional to the enolase activity.
Materials:
-
Enzyme source (e.g., purified recombinant human ENO1/ENO2, or cell lysates)
-
2-Phosphoglycerate (2-PGA)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
ADP
-
Assay Buffer: 100 mM triethanolamine (B1662121) (pH 7.4), 10 mM KCl, 5 mM MgSO4
-
Test compounds (e.g., this compound, PhAH)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, ADP, PK, and LDH.
-
Add the enzyme source to the reaction mixture.
-
Add the test compound at various concentrations and incubate with the enzyme.
-
Initiate the reaction by adding the substrate, 2-PGA (typically 5 mM).
-
Immediately measure the fluorescence at 460 nm (excitation at 340 nm) over time.
-
The rate of decrease in fluorescence corresponds to the enolase activity.
-
Normalize the enzymatic activity to a control without an inhibitor.
-
Plot the normalized activity as a function of the inhibitor concentration to determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA)
This assay provides direct evidence of a compound binding to its target protein in intact cells.
Principle: The binding of a ligand (e.g., this compound) to a protein (e.g., enolase) can increase the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
Materials:
-
Intact cells (e.g., glioma cell lines)
-
Test compound (e.g., this compound) or vehicle control
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer
-
Thermal cycler
-
Equipment for protein analysis (e.g., Western blotting)
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat the cell suspensions across a temperature gradient using a thermal cycler.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes involved in the validation of this compound.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. search.library.doc.gov [search.library.doc.gov]
- 7. mdpi.com [mdpi.com]
Synergistic Potential of SF2312 and Fosfomycin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the theoretical synergistic relationship between the natural phosphonate (B1237965) antibiotic SF2312 and the well-established antibacterial agent fosfomycin (B1673569). While direct experimental data on their combined use is not yet prevalent in publicly available literature, this document outlines the strong scientific rationale for their potential synergy, details the experimental protocols required to validate this hypothesis, and compares this potential combination with existing fosfomycin-based therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Fosfomycin
The rising tide of antibiotic resistance necessitates innovative therapeutic strategies, including the combination of existing and novel antimicrobial agents. This guide focuses on two such molecules, this compound and fosfomycin, both of which are phosphonate antibiotics with unique mechanisms of action that make them compelling candidates for synergistic combination therapy.
This compound is a natural product produced by the actinomycete Micromonospora. It is a potent inhibitor of the glycolytic enzyme Enolase, which is critical for energy production in most forms of life.[1][2] Its activity is notably enhanced under anaerobic conditions, where bacteria are exclusively reliant on glycolysis for ATP generation.[1]
Fosfomycin is a broad-spectrum, bactericidal antibiotic that has been in clinical use for decades, particularly for urinary tract infections.[3] It acts by inhibiting an early and essential step in the synthesis of the bacterial cell wall.[4][5] Due to its unique mechanism, it shows no cross-resistance with other antibiotic classes, making it a valuable partner in combination therapies.[6]
The distinct and complementary targets of this compound and fosfomycin—cellular energy production and cell wall integrity, respectively—form a strong basis for investigating their potential synergistic effects.
Mechanism of Action: A Two-Pronged Attack
The proposed synergy between this compound and fosfomycin stems from their ability to simultaneously disrupt two distinct and vital bacterial pathways.
-
This compound: Inhibiting Glycolysis this compound targets and potently inhibits Enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][7] By blocking this step, this compound severely depletes the bacterial cell's production of ATP, the primary energy currency, and disrupts metabolic flux. This is particularly effective in anaerobic environments where glycolysis is the sole source of ATP.[1]
-
Fosfomycin: Inhibiting Cell Wall Synthesis Fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[3][5][8] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, which involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4][9] By acting as a PEP analog, fosfomycin covalently binds to the active site of MurA, thereby halting the production of peptidoglycan precursors and compromising the structural integrity of the bacterial cell wall.[3][4]
The potential for synergy is clear: this compound inhibits the production of PEP, a crucial substrate for the MurA enzyme, which is the direct target of fosfomycin. This dual action could lead to a more profound and rapid bactericidal effect than either agent alone.
Data Presentation: In Vitro Activity
While direct synergy data for the this compound and fosfomycin combination is pending future studies, the following tables summarize the known individual activities of each compound and provide a comparative context by showing fosfomycin's synergistic activity with other antibiotic classes.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Species | Activity Level | Notes | Reference |
| Salmonella spp. | Strong | Activity is enhanced under anaerobic conditions. | [1] |
| Staphylococcus spp. | Strong | Includes activity against resistant strains. | [1] |
| Escherichia coli | Weak | [1] | |
| Fungi | No Activity | Lack of the necessary transporter system limits uptake. | [1] |
Table 2: In Vitro Antibacterial Activity of Fosfomycin
| Bacterial Species | Susceptibility (%) | MIC₉₀ (mg/L) | Notes | Reference(s) |
| Escherichia coli | >95% | 4 | High susceptibility, including against ESBL-producing isolates. | [10] |
| Enterococcus faecalis | ~88% | - | Effective against vancomycin-resistant strains. | [4][10] |
| Staphylococcus aureus | >97% | - | Includes activity against MRSA. | [4][10] |
| Klebsiella pneumoniae | ~91% | 64 | Susceptibility can be variable. | [11] |
| Pseudomonas aeruginosa | Variable | >512 | Resistance is more common; often used in combination. | [10] |
| Acinetobacter baumannii | Low | - | Generally considered resistant. | [4] |
Table 3: Comparative In Vitro Synergy of Fosfomycin with Other Antibiotic Classes
| Combination Partner | Bacterial Target(s) | Synergy Observed (%) | Notes | Reference(s) |
| Beta-lactams | P. aeruginosa, Enterobacterales | >25% - 80% | One of the most frequently observed synergistic combinations. Targets different stages of cell wall synthesis. | [12][13][14] |
| Aminoglycosides | P. aeruginosa | Estimable | Combination can enhance bactericidal activity. | [6] |
| Fluoroquinolones | P. aeruginosa, MRSA | Estimable | Synergy has been reported against various pathogens. | [6] |
| Daptomycin | Enterococcus spp. | ~97% | Highly synergistic, particularly against resistant enterococci. | [15] |
| Tigecycline | Enterobacterales | ~0% | Studies show primarily indifference, suggesting discordant mechanisms may not always lead to synergy. | [13][14] |
Experimental Protocols
To empirically determine the synergistic potential of this compound and fosfomycin, standardized in vitro methods are essential.
Checkerboard Microdilution Assay
This assay is the standard method for quantifying the synergistic interaction between two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.
Methodology:
-
Preparation of Antibiotics: Prepare stock solutions of this compound and fosfomycin. Perform serial twofold dilutions of this compound along the x-axis of a 96-well microtiter plate and serial twofold dilutions of fosfomycin along the y-axis. The final plate will contain a grid of antibiotic combinations.
-
Inoculum Preparation: Culture the test bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension. Include wells for growth control (no antibiotics) and sterility control (no bacteria). Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and for every combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC index for each combination using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Curve Analysis
This dynamic assay confirms synergy and provides insight into the rate and extent of bacterial killing over time.
Objective: To assess the bactericidal or bacteriostatic activity of this compound and fosfomycin, alone and in combination, over a 24-hour period.
Methodology:
-
Preparation: Prepare test tubes with broth containing this compound and/or fosfomycin at specific concentrations (e.g., 0.5x, 1x, or 2x the MIC as determined by the checkerboard assay). Include a growth control tube without antibiotics.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube. Perform serial dilutions of the aliquot and plate onto agar (B569324) plates.
-
Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours, then count the number of viable colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic condition.
-
Interpretation:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal Activity: A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: < 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Comparison with Alternative Fosfomycin Combinations
The primary advantage of a potential this compound-fosfomycin combination lies in its novel dual-mechanism approach.
-
This compound vs. Beta-lactams: While the fosfomycin/beta-lactam combination is well-documented and effective, both agents target the cell wall.[5] An this compound combination would attack both the cell wall and cellular energy metabolism, a more diverse strategy that could be more effective against certain resistant phenotypes and potentially reduce the emergence of further resistance.
-
This compound vs. Aminoglycosides/Fluoroquinolones: These combinations target protein synthesis or DNA replication alongside the cell wall. The inhibition of glycolysis by this compound represents a more fundamental attack on the cell's ability to function and could prove highly effective, especially against bacteria in anaerobic or low-energy environments, such as within biofilms.
Conclusion and Future Outlook
The combination of this compound and fosfomycin presents a compelling, scientifically-grounded hypothesis for a novel synergistic antibiotic therapy. By targeting glycolysis and cell wall synthesis simultaneously, this pairing has the potential to produce a potent bactericidal effect, overcome certain forms of resistance, and offer a new therapeutic option in the fight against multidrug-resistant pathogens.
Significant further research is required. The execution of comprehensive in vitro studies, such as checkerboard and time-kill assays against a broad panel of clinical isolates, is the critical next step. Positive results from these studies would warrant progression to in vivo models to assess the efficacy and pharmacodynamics of the combination in a physiological setting.[16] The data presented in this guide provides the foundational framework and rationale for pursuing this promising avenue of antibiotic research.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Activity of Fosfomycin against Multidrug-Resistant Urinary and Nonurinary Gram-Negative Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. Fosfomycin as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SF2312 on ENO1 vs. ENO2 Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the natural phosphonate (B1237965) inhibitor SF2312 on the enolase isoforms, ENO1 and ENO2. This document synthesizes available experimental data on the differential effects, binding affinity, and inhibitory action of this compound, offering insights into its potential as a therapeutic agent.
Executive Summary
This compound is a potent natural product inhibitor of the glycolytic enzyme enolase, targeting both the ubiquitous ENO1 (alpha-enolase) and the neuron-specific ENO2 (gamma-enolase) isoforms.[1] While exhibiting similar inhibitory concentrations (IC50) in the low nanomolar range for both isoforms, subtle differences in its interaction with ENO1 and ENO2 have been observed.[1][2] Notably, this compound demonstrates selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene, a vulnerability that can be exploited for therapeutic purposes.[1][3] This guide presents a detailed comparison of this compound's activity on ENO1 and ENO2, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against human recombinant ENO1 and ENO2 has been characterized by determining its half-maximal inhibitory concentration (IC50). The data indicates that this compound is a highly potent inhibitor of both isoforms.
| Inhibitor | Target Isoform | IC50 (nM) | Reference |
| This compound | Human recombinant ENO1 | 37.9 | [2] |
| This compound | Human recombinant ENO2 | 42.5 | [2] |
| (3S)-Methylthis compound | Human ENO1 (in cell lysate) | ~10 | [3] |
| (3S)-Methylthis compound | Human ENO2 (in cell lysate) | ~10 | [3] |
| (3R)-Methylthis compound | Human ENO1 (in cell lysate) | ~15,000 | [3] |
| (3R)-Methylthis compound | Human ENO2 (in cell lysate) | ~15,000 | [3] |
Studies have shown that while the IC50 values are similar for both isoforms, at higher concentrations of this compound, the residual enzymatic activity is consistently lower for ENO2 compared to ENO1.[1] The mechanism of inhibition by this compound is complex, exhibiting non-competitive kinetics with respect to the substrate 2-phosphoglycerate (2-PGA) at its IC50, but transitioning to competitive kinetics at higher concentrations.[1] It is also crucial to note that the inhibitory activity is stereospecific, with the (3S,5S)-enantiomer of this compound being the active form that binds to the enolase active site.[3]
Experimental Protocols
Enolase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on ENO1 and ENO2.
1. Reagents and Materials:
-
Recombinant human ENO1 or ENO2 enzyme
-
This compound inhibitor
-
Enolase Assay Buffer (e.g., Tris-HCl buffer at a physiological pH)
-
Substrate: 2-phosphoglycerate (2-PGA)
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)
-
NADH
-
ADP
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
-
Enzyme Preparation: Dilute the recombinant ENO1 or ENO2 to a working concentration in Enolase Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, coupling enzymes, NADH, and ADP.
-
Add the desired concentration of this compound or vehicle control.
-
Add the diluted ENO1 or ENO2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 2-PGA.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode using a microplate reader. The rate of NADH oxidation is proportional to the enolase activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[4]
Protein-Ligand Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a protein (ENO1 or ENO2), allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
1. Reagents and Materials:
-
Purified, concentrated recombinant human ENO1 or ENO2 protein
-
This compound
-
Dialysis buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH)
-
Isothermal Titration Calorimeter
2. Procedure:
-
Sample Preparation:
-
Dialyze the purified ENO1 or ENO2 protein extensively against the chosen assay buffer to ensure buffer matching.
-
Prepare a solution of this compound in the final dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of this compound into the protein solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways
Both ENO1 and ENO2 have been implicated in various signaling pathways beyond their canonical role in glycolysis, particularly in the context of cancer.
ENO1-Associated Signaling Pathways
ENO1 has been shown to influence tumor progression through its involvement in several key signaling pathways.
Caption: ENO1 signaling pathways promoting tumorigenesis and metastasis.
ENO1, particularly when present on the cell surface, can act as a plasminogen receptor, contributing to extracellular matrix degradation and cancer cell invasion.[5][6] It has been shown to interact with and activate the hepatocyte growth factor receptor (HGFR) and Wnt signaling pathways.[7][8] This activation can lead to the downstream activation of the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation.[9] Furthermore, ENO1 can lead to the inactivation of GSK3β, resulting in the stabilization and nuclear translocation of β-catenin and SLUG, key regulators of epithelial-to-mesenchymal transition (EMT) and metastasis.[7][8]
ENO2-Associated Signaling Pathways
ENO2 is also involved in signaling cascades that support cancer cell proliferation and survival.
Caption: ENO2 signaling pathways in cancer cell proliferation.
ENO2 has been demonstrated to activate the Akt/GSK-3β pathway, leading to increased cell proliferation and glycolysis.[10] It can also enhance the acetylation of β-catenin, promoting its transcriptional activity.[11] Additionally, ENO2 has been implicated in the regulation of the Hippo-YAP1 signaling pathway, where it can inhibit the tumor-suppressive function of LATS1, leading to the activation of the transcriptional co-activator YAP1 and subsequent promotion of cell proliferation and inhibition of ferroptosis.[12][13]
Conclusion
This compound is a potent, dual inhibitor of ENO1 and ENO2 with a complex mode of action. While its IC50 values against both isoforms are comparable, the consistently lower residual activity for ENO2 at higher concentrations suggests a potential for isoform-specific effects that could be further explored. The selective toxicity of this compound in ENO1-deleted cancer cells highlights a promising therapeutic strategy. The elucidation of the distinct roles of ENO1 and ENO2 in various signaling pathways provides a framework for understanding the broader cellular consequences of enolase inhibition and for the development of more targeted cancer therapies. Further research into the nuanced interactions of this compound with each isoform will be critical for optimizing its therapeutic potential.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Alpha-enolase - Wikipedia [en.wikipedia.org]
- 6. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENO1 Promotes Lung Cancer Metastasis via HGFR and WNT Signaling-Driven Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of ENO1 and its targeted therapy in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interference with ENO2 promotes ferroptosis and inhibits glycolysis in clear cell renal cell carcinoma by regulating Hippo‑YAP1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Cross-Species Comparative Guide to SF2312 Enolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enolase inhibitor SF2312 across various species. It includes quantitative inhibitory data, detailed experimental protocols for assessing enolase activity, and visualizations of the relevant biological pathways. This information is intended to support research and development efforts targeting the glycolytic enzyme enolase.
Quantitative Comparison of Enolase Inhibition
This compound is a natural phosphonate (B1237965) antibiotic that has been identified as a highly potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] Its efficacy has been evaluated across a range of species, demonstrating its potential as a broad-spectrum inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against enolase from different organisms. For comparison, data for other known enolase inhibitors, such as phosphonoacetohydroxamate (PhAH) and HEX, are also included where available.
| Species/Isoform | Inhibitor | IC50 (nM) | Notes |
| Homo sapiens (Human) - ENO1 | This compound | 37.9 | Recombinant protein.[2] |
| Homo sapiens (Human) - ENO2 | This compound | 42.5 | Recombinant protein.[2] |
| Homo sapiens (Human) - ENO1 | PhAH | ~100-1000 | Shows lower potency compared to this compound.[1] |
| Homo sapiens (Human) - ENO2 | PhAH | ~100-1000 | Shows lower potency compared to this compound.[1] |
| Mus musculus (Mouse) | This compound | 10 - 50 | Measured in organ lysates.[1] |
| Escherichia coli | This compound | 10 - 50 | Measured in cell lysates.[1] |
| Naegleria fowleri | This compound | 310 ± 70 | Recombinant protein. |
| Naegleria fowleri | HEX | 140 ± 40 | A more potent inhibitor for this species.[4] |
| Trypanosoma brucei | deoxy-SF2312 | 600 ± 230 | An analog of this compound.[5] |
Experimental Protocols
The inhibitory activity of this compound on enolase is typically determined using a coupled-enzyme assay. This indirect method measures the production of phosphoenolpyruvate (B93156) (PEP) by enolase through the subsequent reactions of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Enolase Inhibition Assay Protocol (Coupled PK/LDH Method)
This protocol is based on the principle that the pyruvate formed from PEP by PK is then used by LDH to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[6][7][8]
Materials:
-
Enzyme Source: Purified recombinant enolase or cell/tissue lysates.
-
Substrate: 2-Phosphoglycerate (2-PGA)
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
Cofactors: Adenosine diphosphate (B83284) (ADP), NADH, MgSO4, KCl
-
Buffer: Triethanolamine buffer (pH 7.4)
-
Inhibitor: this compound (or other test compounds)
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the following components (final concentrations):
-
81 mM Triethanolamine buffer, pH 7.4
-
100 mM KCl
-
25 mM MgSO4
-
1.3 mM ADP
-
0.12 mM NADH
-
7 units/mL Pyruvate Kinase
-
10 units/mL Lactate Dehydrogenase
-
-
Inhibitor Incubation: Add the desired concentration of this compound or other inhibitors to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for a specified period (e.g., 15 minutes) at 25°C to allow for inhibitor binding to the enolase.
-
Enzyme Addition: Add the enolase enzyme solution to the reaction mixture. The final concentration of enolase should be in the range of 0.025 - 0.05 units/mL.
-
Initiation of Reaction: Start the reaction by adding the substrate, 1.9 mM 2-PGA.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enolase activity.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute). The percent inhibition is determined by comparing the rates of inhibitor-treated samples to the vehicle control. IC50 values are then calculated by plotting percent inhibition against a range of inhibitor concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the coupled enolase inhibition assay.
Caption: Workflow for the coupled-enzyme assay to determine enolase inhibition.
Enolase Signaling Pathways
Enolase is a multifunctional protein with roles in both glycolysis and other cellular processes, often referred to as "moonlighting" functions. This compound, by inhibiting enolase, can impact both of these aspects.
Caption: Dual roles of enolase and the inhibitory action of this compound.
Enolase's canonical role is in the cytoplasm, where it catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway.[1] However, enolase can also be localized to the cell surface, where it functions as a plasminogen receptor, and is implicated in signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival.[9][10][11][12][13] By inhibiting enolase, this compound can disrupt both cellular energy metabolism and these non-glycolytic signaling functions. The potent, low nanomolar inhibition of enolase by this compound across multiple species highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting enolase-dependent processes.[1][14]
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Enolase inhibitors as therapeutic leads for Naegleria fowleri infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. open.clemson.edu [open.clemson.edu]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Role of PI3K/Akt and ERK in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validating SF2312 Target Engagement in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SF2312, a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, with alternative compounds. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations to clarify signaling pathways and experimental workflows.
Introduction to this compound and its Target, Enolase
This compound is a natural antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a key enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][2][3][4] Due to the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), enolase has emerged as a promising target for cancer therapy.[1][4] this compound has shown particular promise in selectively targeting cancer cells with a homozygous deletion of the ENO1 gene, which encodes the enolase 1 isoform.[1][3] These cells become solely dependent on the ENO2 isoform for glycolysis, rendering them highly susceptible to enolase inhibition.
This guide compares this compound with phosphonoacetohydroxamate (PhAH), a synthetic tool compound inhibitor of enolase, and Methylthis compound, a derivative of this compound.
Quantitative Comparison of Enolase Inhibitors
The following table summarizes the in vitro and in-cell efficacy of this compound and its alternatives.
| Compound | Target | IC50 (in vitro) | Cell-Based Potency (ENO1-deleted cells) | Reference |
| This compound | Human ENO1 | 37.9 nM | Low µM range for proliferation inhibition | [5] |
| Human ENO2 | 42.5 nM | Cell death induced at 12.5 µM | [5][6] | |
| Methylthis compound | Enolase | ~10 nM | Toxicity to ENO1-deleted glioma cells at ~2 µM | [3] |
| PhAH | Enolase | nM IC50 | Less potent than this compound | [1] |
Experimental Protocols for Target Validation
Validating the engagement of this compound with its target, enolase, in intact cells requires a multi-faceted approach. Below are detailed protocols for key experiments.
In Vitro Enolase Activity Assay
Objective: To determine the direct inhibitory effect of the compound on enolase enzyme activity.
Methodology:
-
Recombinant human enolase (ENO1 or ENO2) is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound, PhAH).
-
The substrate, 2-phosphoglycerate, is added to initiate the enzymatic reaction.
-
The conversion of 2-PGA to PEP is monitored by measuring the increase in absorbance at 240 nm, which is characteristic of PEP.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation and Viability Assays
Objective: To assess the effect of the inhibitor on the growth and survival of cancer cells, particularly those sensitive to enolase inhibition (e.g., ENO1-deleted glioma cells).
Methodology:
-
Cell Culture: ENO1-deleted and isogenic ENO1-rescued control cells are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours to 2 weeks).
-
Proliferation Assessment: Total cell number can be determined using methods like Hoechst 33342 staining, which stains the nuclei of all cells.
-
Viability/Apoptosis Assessment: Cell viability can be measured using assays like MTT or CellTiter-Glo. Apoptosis can be quantified by staining with reagents like YO-PRO-1, which enters apoptotic cells, or by using Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: The effect of the inhibitor is expressed as a percentage of the vehicle-treated control. Dose-response curves are generated to determine the concentration at which cell proliferation is inhibited or cell death is induced.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.
-
Protein Detection: The amount of soluble enolase at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The binding of the inhibitor to enolase is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Metabolic Flux Analysis with 13C-labeled Glucose
Objective: To confirm the mechanism of action by tracing the metabolic consequences of enolase inhibition.
Methodology:
-
Cell Culture and Treatment: Cells are cultured in a medium containing 13C-labeled glucose and treated with the inhibitor.
-
Metabolite Extraction: After a defined incubation period, metabolites are extracted from the cells.
-
NMR or Mass Spectrometry Analysis: The extracted metabolites are analyzed by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to determine the abundance of 13C-labeled metabolites upstream and downstream of enolase.
-
Data Analysis: Inhibition of enolase by this compound is expected to cause an accumulation of upstream metabolites (like 13C-glycerate) and a reduction in downstream metabolites (like 13C-lactate).[7]
Visualizing Pathways and Workflows
Glycolytic Pathway and this compound Inhibition
Caption: Inhibition of Enolase by this compound in the Glycolytic Pathway.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for Validating Target Engagement using CETSA.
Comparison of this compound and PhAH
Caption: Key Features of this compound vs. PhAH.
Conclusion
This compound is a potent and selective inhibitor of enolase with promising therapeutic potential, particularly for cancers with ENO1 deletions. The experimental methods outlined in this guide provide a robust framework for validating its target engagement in intact cells. Compared to the synthetic tool compound PhAH, this compound demonstrates superior potency in killing ENO1-deleted glioma cells, especially under anaerobic conditions.[1] However, its poor cell permeability remains a challenge that may be addressed through the development of pro-drug derivatives.[8] The collective evidence strongly supports the on-target activity of this compound and provides a clear rationale for its further development.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
SF2312: Enhanced Efficacy in Hypoxic Environments Presents a Targeted Therapeutic Opportunity
A comprehensive analysis of the natural phosphonate (B1237965) antibiotic SF2312 reveals a significant increase in its cytotoxic efficacy under hypoxic conditions, particularly in cancer cells with a specific genetic deletion. This guide provides a comparative overview of this compound's performance in normoxic versus hypoxic environments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound, a natural product of the actinomycete Micromonospora, has been identified as a highly potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3] This mechanism of action is particularly relevant in the context of oncology, as many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[1] The therapeutic potential of this compound is further amplified in tumors with a homozygous deletion of the ENO1 gene, which encodes the enolase 1 isoform. These cancer cells become solely dependent on the ENO2 isoform, making them exquisitely sensitive to enolase inhibitors like this compound.[1][4]
Comparative Efficacy: Normoxia vs. Hypoxia
Experimental evidence demonstrates that the cytotoxic effects of this compound are significantly potentiated in hypoxic conditions.[1][5] This is attributed to the fact that under hypoxia, cells are forced to rely almost exclusively on glycolysis for ATP generation as the respiratory chain is compromised.[1] Inhibition of the crucial glycolytic enzyme enolase by this compound under these conditions leads to a catastrophic energy deficit and cell death.
In a key study, ENO1-deleted D423 glioma cells treated with this compound for 72 hours were nearly completely eradicated at concentrations greater than 6.25 μM under hypoxia.[1][5] In contrast, under normoxic conditions, while inhibition of proliferation was observed, complete eradication of the cancer cells was not achieved even at a concentration of 100 μM.[1][5]
Comparison with Phosphonoacetohydroxamate (PhAH)
This compound has also been compared to another enolase inhibitor, Phosphonoacetohydroxamate (PhAH). This compound proved to be superior to PhAH in killing ENO1-deleted glioma cells, with this enhanced efficacy being particularly prominent under anaerobic conditions.[1] The toxicity of PhAH was also enhanced by hypoxia, but this effect was only evident at a much higher concentration of 200 μM.[5]
Quantitative Data Summary
| Compound | Cell Line | Condition | Treatment Duration | Key Finding |
| This compound | D423 (ENO1-deleted glioma) | Hypoxia | 72 hours | Essentially eradicated at concentrations >6.25 μM[1][5] |
| This compound | D423 (ENO1-deleted glioma) | Normoxia | 72 hours | Inhibition of proliferation, but no eradication even at 100 μM[1][5] |
| PhAH | D423 (ENO1-deleted glioma) | Hypoxia | 72 hours | Potentiated toxicity evident at 200 μM[5] |
| This compound | D423 (ENO1-deleted glioma) | Not specified | 2 weeks | Inhibition of proliferation in the low μM range[6] |
| This compound | D423 (isogenically ENO1-rescued) | Not specified | 2 weeks | Inhibition of proliferation only at concentrations >200 μM[6] |
Table 1: Comparative Efficacy of this compound and PhAH in Normoxic and Hypoxic Conditions.
| Compound | Enzyme | IC50 |
| This compound | Human recombinant ENO1 | 37.9 nM[6] |
| This compound | Human recombinant ENO2 | 42.5 nM[6] |
Table 2: In Vitro Inhibitory Activity of this compound.
Experimental Protocols
Cell Culture and Treatment: ENO1-deleted D423 glioma cells and their isogenically ENO1-rescued counterparts were cultured in appropriate media. For hypoxic experiments, cells were placed in a hypoxic chamber. Cells were treated with varying concentrations of this compound or PhAH for specified durations (e.g., 72 hours or 2 weeks).[1][5]
Enolase Activity Assay: The enzymatic activity of enolase was measured using native lysates of cells. The assay monitors the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). The reaction mixture typically contains Tris HCl, EDTA, and β-mercaptoethanol. The change in absorbance at a specific wavelength is measured to determine enzyme activity.[1]
Cell Viability and Proliferation Assays: Cell viability and proliferation were assessed using standard methods. For example, after treatment, the number of viable cells can be determined using assays such as the MTT or crystal violet assay.
Metabolic Flux Analysis: To confirm the inhibition of glycolysis, stable isotope tracing using 13C-labeled glucose was employed. The conversion of U-13C glucose to 13C lactate (B86563) was measured in ENO1-deleted and ENO1-rescued cells treated with this compound. The levels of 13C-labeled metabolites were quantified using techniques like mass spectrometry.[1][6]
Visualizing the Mechanism of Action
To better understand the impact of this compound under different oxygen conditions, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: this compound action in normoxia.
Caption: this compound action in hypoxia.
Caption: Experimental workflow.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SF2312 and Novel Synthetic Enolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of SF2312, a natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, against a panel of novel synthetic enolase inhibitors. The content herein is curated for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data to inform preclinical research and development decisions.
Introduction to Enolase Inhibition
Enolase is a critical metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1] Its inhibition is a promising therapeutic strategy, particularly in oncology, as many cancer cells exhibit a high glycolytic rate (the Warburg effect). Furthermore, some cancers harbor deletions of the ENO1 gene, making them exquisitely sensitive to the inhibition of the paralogous ENO2 gene product, a concept known as collateral lethality. This guide focuses on this compound and its comparison with other synthetic inhibitors targeting this vital enzyme.
Comparative Efficacy of Enolase Inhibitors
The following tables summarize the in vitro inhibitory potency of this compound against human enolase isoforms (ENO1 and ENO2) and compares it with other notable synthetic inhibitors.
Table 1: In Vitro Inhibitory Activity against Human Enolase Isoforms
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | ENO1 | 37.9 | - | [2] |
| ENO2 | 42.5 | - | [2] | |
| Phosphonoacetohydroxamate (PhAH) | Pan-enolase | nM range | - | [3] |
| deoxy-SF2312 | ENO1/ENO2 | ~2000 | - | [4] |
| HEX | ENO1 | - | 269.4 | [5] |
| ENO2 | - | 74.4 | [5] | |
| ENOblock (AP-III-a4) | Enolase | 576 | - | [1][6] |
| (3S)-Methylthis compound | ENO1/ENO2 | ~10 | - | [7] |
| (3R)-Methylthis compound | ENO1/ENO2 | ~15,000 | - | [7] |
Table 2: Cellular Activity of Enolase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Condition | EC50 / IC50 | Reference(s) |
| This compound | D423 glioma (ENO1-deleted) | Proliferation (2 weeks) | low µM range | [2][4] |
| D423 glioma (ENO1-rescued) | Proliferation (2 weeks) | >200 µM | [2][4] | |
| POMHEX | ENO1-deleted glioma | Culture | ~35 nM | [8] |
| ENOblock (AP-III-a4) | HCT116 (Colon Cancer) | Viability (24h) | 0.576 µM | [6] |
| SU212 | Triple-Negative Breast Cancer | --- | (not specified) | [9] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the central role of enolase in glycolysis and associated signaling pathways, along with a typical workflow for evaluating novel enolase inhibitors.
Caption: Enolase in glycolysis and related cell signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-orthosteric inhibition of enolase 1 impedes growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for SF2312
For researchers, scientists, and drug development professionals, the proper management of investigational compounds like SF2312 is paramount to ensuring a safe laboratory environment and preventing environmental contamination. As a potent enolase inhibitor and phosphonate (B1237965) antibiotic, this compound requires careful handling and disposal. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials. Adherence to these procedures is critical for mitigating potential risks and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a phosphonate antibiotic necessitates cautious handling. Personnel should be thoroughly trained on the potential hazards associated with novel, biologically active compounds. Engineering controls, such as a certified chemical fume hood, should be utilized when handling the solid compound or preparing solutions to minimize inhalation exposure.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves should be worn. Double-gloving is recommended, especially when handling concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A dedicated lab coat must be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization or when handling large quantities of the solid material outside of a fume hood, a NIOSH-approved respirator is advised.
In the event of a spill, the area should be immediately secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert, non-reactive absorbent material, collected in a sealed, properly labeled container for hazardous waste disposal, and the area decontaminated.
Quantitative Data Summary
Due to the limited availability of public data on this compound, a comprehensive quantitative data table on its physical and chemical properties for disposal purposes cannot be provided. However, based on its chemical class and available information, the following considerations are critical:
| Parameter | Guideline |
| Chemical Class | Phosphonate Antibiotic, Enolase Inhibitor |
| Physical Form | Solid Powder[1] |
| Solubility | Soluble in water[1] |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1] |
| Known Incompatibilities | Strong oxidizing agents, strong acids, and strong bases (general precaution for phosphonates) |
Step-by-Step Disposal Procedures
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
At the point of generation, segregate all this compound waste from other waste streams. This includes unused or expired solid this compound, stock solutions, and all contaminated materials.
2. Unused or Expired this compound (Bulk Waste):
-
Containment: Keep the original vial tightly sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via incineration at a licensed hazardous waste facility.
3. Contaminated Labware (Trace Waste):
-
Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered trace chemical waste.
-
Containment: Collect all trace waste in a designated, leak-proof, and puncture-resistant hazardous waste container that is clearly labeled "Hazardous Waste: this compound Contaminated Materials."
-
Disposal: Once the container is full, arrange for pickup by your institution's EH&S department.
4. Aqueous Solutions of this compound:
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste: Aqueous this compound Solution" and the approximate concentration.
-
Treatment: Do not attempt to neutralize or chemically treat this compound solutions unless a validated and approved institutional protocol is in place.
-
Disposal: Arrange for pickup by your institution's EH&S department.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should develop and validate their own experimental protocols in accordance with their institution's safety guidelines and standard laboratory practices.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the proper disposal pathway, the following diagram illustrates the decision-making process for managing this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling SF2312
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SF2312, a potent enolase inhibitor and natural phosphonate (B1237965) antibiotic. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile Gloves | ASTM D6978 or equivalent | Prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 | Protect eyes from dust and splashes. |
| Body Protection | Laboratory Coat | N/A | Protect skin and personal clothing. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved | Use when handling powder outside of a contained space to prevent inhalation. |
Safe Handling and Operational Workflow
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation : All handling of this compound powder should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Weighing and Reconstitution : When weighing the powder, use an analytical balance within a ventilated enclosure. For reconstitution, add the solvent slowly to the powder to avoid aerosolization.
-
Experimentation : Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Decontamination : Clean all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal : Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Container Disposal : Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for chemical waste disposal.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
